molecular formula C10H15NO B1266836 2-Benzylamino-propan-1-ol CAS No. 6940-81-4

2-Benzylamino-propan-1-ol

Cat. No.: B1266836
CAS No.: 6940-81-4
M. Wt: 165.23 g/mol
InChI Key: PJXWCRXOPLGFLX-UHFFFAOYSA-N
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Description

2-Benzylamino-propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75641. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880758
Record name 1-propanol, dl-2-benzylamino-,
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6940-81-4, 3217-09-2
Record name 1-Propanol, dl-2-benzylamino-
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Record name NSC75641
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Record name NSC60402
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Record name 1-propanol, dl-2-benzylamino-,
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Record name DL-2-Benzylamino-1-propanol
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Record name 2-(benzylamino)propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-2-(benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(benzylamino)propan-1-ol, also known as N-Benzyl-L-alaninol, is a chiral intermediate with significant applications in organic synthesis and the pharmaceutical industry.[1] Its structural features make it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other potential anticancer agents.[1] This document provides a comprehensive overview of the physical properties of (S)-2-(benzylamino)propan-1-ol, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Core Physical and Chemical Properties

The physical and chemical properties of (S)-2-(benzylamino)propan-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol [2], 165.24 g/mol
Melting Point 47-49 °C[1]
Boiling Point 120-122 °C at 6 Torr[1], 292.2 °C at 760 mmHg[2]
Density 1.02 g/cm³[2]
Appearance White solid[1]
Solubility Soluble in Chloroform and Methanol[1]
Storage Temperature 2-8 °C, protect from light[1][3]
IUPAC Name (2S)-2-(benzylamino)propan-1-ol
CAS Number 6940-80-3[1][4]
InChI 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1
InChIKey PJXWCRXOPLGFLX-VIFPVBQESA-N

Experimental Protocols

Synthesis of (S)-2-(benzylamino)propan-1-ol via Reductive Amination

This protocol describes a common method for the synthesis of (S)-2-(benzylamino)propan-1-ol from L-alaninol and benzaldehyde through reductive amination.

Materials:

  • L-alaninol ((S)-2-aminopropan-1-ol)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of L-alaninol (1 equivalent) and benzaldehyde (1.1 equivalents) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portionwise.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-2-(benzylamino)propan-1-ol.

Purification by Recrystallization

For further purification, (S)-2-(benzylamino)propan-1-ol, being a solid at room temperature, can be recrystallized.

Materials:

  • Crude (S)-2-(benzylamino)propan-1-ol

  • Cyclohexane or ligroine[1]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude solid in a minimal amount of hot cyclohexane or ligroine in an Erlenmeyer flask.[1]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further, cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Dry the purified crystals under vacuum.

Determination of Physical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Boiling Point: The boiling point at reduced pressure can be determined using vacuum distillation apparatus. The temperature at which the liquid boils and condenses at a specific pressure is recorded.

Optical Rotation: The specific rotation is measured using a polarimeter.

  • Prepare a solution of (S)-2-(benzylamino)propan-1-ol of a known concentration (g/mL) in a suitable solvent (e.g., chloroform).

  • Fill the polarimeter cell of a known path length (in decimeters) with the solution.

  • Measure the observed optical rotation at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

  • The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration, and l is the path length.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of (S)-2-(benzylamino)propan-1-ol.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Reactants (L-alaninol, Benzaldehyde) s2 Reductive Amination (NaBH(OAc)3, DCM) s1->s2 s3 Workup (Extraction, Drying) s2->s3 s4 Crude Product s3->s4 p1 Column Chromatography s4->p1 Purification p2 Recrystallization (Cyclohexane/Ligroine) p1->p2 p3 Pure (S)-2-(benzylamino)propan-1-ol p2->p3 c1 Melting Point Determination p3->c1 c2 Boiling Point (Vacuum Distillation) p3->c2 c3 Optical Rotation (Polarimetry) p3->c3 c4 Spectroscopic Analysis (NMR, IR) p3->c4

Caption: Workflow for the synthesis and characterization of (S)-2-(benzylamino)propan-1-ol.

References

An In-Depth Technical Guide to 2-Benzylamino-propan-1-ol: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, and key physicochemical properties of 2-Benzylamino-propan-1-ol. Detailed experimental protocols for its synthesis are also presented, offering valuable insights for researchers in organic synthesis and drug development.

Chemical Structure and Stereoisomerism

This compound, also known as N-benzylalaninol, is an organic compound with the chemical formula C₁₀H₁₅NO. Its structure features a propan-1-ol backbone with a benzylamino group attached to the second carbon atom.

The key structural feature of this compound is the presence of a chiral center at the second carbon atom (C2), the carbon to which the benzylamino and methyl groups are attached. This chirality gives rise to two stereoisomers: (R)-2-Benzylamino-propan-1-ol and (S)-2-Benzylamino-propan-1-ol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, with the exception of their interaction with plane-polarized light. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The stereochemistry of the starting material, either (R)-alaninol or (S)-alaninol, dictates the stereochemistry of the final product.

G cluster_racemic This compound cluster_R (R)-2-Benzylamino-propan-1-ol cluster_S (S)-2-Benzylamino-propan-1-ol racemic Racemic Mixture R_isomer (R)-enantiomer racemic->R_isomer Resolution S_isomer (S)-enantiomer racemic->S_isomer Resolution R_isomer->racemic Racemization S_isomer->racemic Racemization

Caption: Chemical structures of racemic, (R), and (S)-2-Benzylamino-propan-1-ol.

Physicochemical Properties

The physicochemical properties of this compound and its stereoisomers are summarized in the table below. These properties are crucial for their handling, purification, and application in various chemical processes.

PropertyRacemic (dl) this compound(R)-2-Benzylamino-propan-1-ol(S)-2-Benzylamino-propan-1-ol
CAS Number 6940-81-474609-49-7[1]6940-80-3[2]
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOC₁₀H₁₅NO
Molecular Weight 165.23 g/mol 165.24 g/mol [1]165.23 g/mol
Physical Form SolidSolid[3]White solid[4]
Melting Point Not availableNot available47-49 °C[4]
Boiling Point 155-157 °C at 20 mmHgNot availableNot available
Optical Rotation 0° (racemic mixture)Levorotatory (-)Dextrorotatory (+)

Experimental Protocols

Synthesis of (S)-2-Benzylamino-propan-1-ol (N-Benzyl-L-alaninol)

This protocol describes the synthesis of (S)-2-Benzylamino-propan-1-ol via reductive amination of (S)-2-Amino-1-propanol (L-alaninol) with benzaldehyde.[4][5]

Materials:

  • (S)-2-Amino-1-propanol (L-alaninol)

  • Benzaldehyde

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Methanol

  • Sodium borohydride

  • 3M Hydrochloric acid

  • Sodium hydroxide pellets

  • Ether

Procedure:

  • Imine Formation:

    • In a suitable reaction vessel, dissolve (S)-2-Amino-1-propanol (17.5 g, 233 mmol), benzaldehyde (26 g), and anhydrous magnesium sulfate (70 g) in dichloromethane.[4]

    • Stir the reaction mixture at 25 °C for 19 hours.[4]

    • After the reaction is complete, filter the mixture and concentrate the filtrate to obtain a yellow solid.[4]

  • Reduction to the Amine:

    • Dissolve the residue from the previous step in methanol and cool the solution to 0 °C in an ice bath.[4]

    • Add sodium borohydride (11 g, 288 mmol) in portions at 0 °C, being mindful of gas evolution.[4]

    • After the addition is complete, continue stirring the reaction solution at 25 °C for 18 hours.[4]

    • Concentrate the reaction solution and carefully quench the residue with 3M aqueous hydrochloric acid. Note that this step is exothermic and produces gas.[4]

  • Work-up and Purification:

    • Extract the aqueous phase with ether (4 x 200 mL).[4]

    • Cool the aqueous phase to 0 °C and adjust the pH to 11-12 by adding sodium hydroxide pellets.[4]

    • Extract the aqueous phase with dichloromethane.[4]

    • Combine the organic phases and dry them over anhydrous magnesium sulfate.[4]

    • Filter the dried organic phase and concentrate it to yield (S)-2-(benzylamino)propan-1-ol as a white solid. The reported yield is 23.2 g (60%).[4]

G cluster_synthesis Synthesis of (S)-2-Benzylamino-propan-1-ol start Start: (S)-2-Amino-1-propanol + Benzaldehyde imine_formation Imine Formation (Dichloromethane, MgSO₄, 25°C, 19h) start->imine_formation intermediate Intermediate Imine (Yellow Solid) imine_formation->intermediate reduction Reduction (Methanol, NaBH₄, 0-25°C, 18h) intermediate->reduction workup Work-up (HCl, NaOH, Extraction) reduction->workup product Final Product: (S)-2-Benzylamino-propan-1-ol (White Solid) workup->product

Caption: Experimental workflow for the synthesis of (S)-2-Benzylamino-propan-1-ol.

Synthesis of (R)-2-Benzylamino-propan-1-ol (N-Benzyl-D-alaninol)

The synthesis of the (R)-enantiomer follows the same reductive amination procedure as described for the (S)-enantiomer. The key difference is the use of (R)-2-Amino-1-propanol (D-alaninol) as the starting material.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers can be achieved through classical resolution. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in their solubility. A common resolving agent for amines is tartaric acid.

General Principle:

  • Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-amine · (L)-acid] and [(S)-amine · (L)-acid].

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.

  • Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

  • Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base to neutralize the acid and liberate the free enantiomerically pure amine. The other enantiomer can be recovered from the mother liquor.

G cluster_resolution Chiral Resolution Workflow racemate Racemic this compound ((R)- and (S)-enantiomers) salt_formation Salt Formation with Chiral Acid (e.g., L-Tartaric Acid) racemate->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation (Filtration) crystallization->separation less_soluble Less Soluble Diastereomer (Crystals) separation->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) separation->more_soluble liberation1 Liberation with Base less_soluble->liberation1 liberation2 Liberation with Base more_soluble->liberation2 pure_R Pure (R)-Enantiomer liberation1->pure_R pure_S Pure (S)-Enantiomer liberation2->pure_S

References

N-Benzyl-L-alaninol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6940-80-3

Synonyms: (2S)-2-(benzylamino)propan-1-ol, (S)-2-(benzylamino)propan-1-ol, N-Bn-Ala-OL, (S)-2-[(Phenylmethyl)amino]-1-propanol

This technical guide provides an in-depth overview of N-Benzyl-L-alaninol, a critical chiral intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and applications, particularly in the synthesis of kinase inhibitors.

Chemical and Physical Properties

N-Benzyl-L-alaninol is a white solid at room temperature, valued for its specific stereochemistry which is instrumental in asymmetric synthesis.[1] Its physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 6940-80-3[2]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
Melting Point 47-49 °C[2]
Boiling Point 120-122 °C at 6 Torr[2]
Density 1.020 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform and Methanol[2][3]
Appearance White Solid[1]
Storage Temperature 2-8°C, protect from light[2][3]

Spectroscopic Data

The structural elucidation of N-Benzyl-L-alaninol is confirmed through various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its identification and quality control.

¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of N-Benzyl-L-alaninol is expected to exhibit characteristic absorption bands for its functional groups. These include:

  • O-H stretch: A broad band in the region of 3100-3500 cm⁻¹ from the alcohol group.

  • N-H stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of N-Benzyl-L-alaninol would show a molecular ion peak corresponding to its molecular weight (165.23 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyl group, the benzyl group, and cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols: Synthesis of N-Benzyl-L-alaninol

N-Benzyl-L-alaninol is typically synthesized via reductive amination of L-alaninol with benzaldehyde. Below are detailed methodologies for its preparation.

Method 1: Reductive Amination using Sodium Borohydride

This common procedure involves a two-step, one-pot reaction.

Step 1: Imine Formation

  • To a solution of L-alaninol (1 equivalent) in a suitable solvent such as ethanol or dichloromethane, add benzaldehyde (1 to 1.2 equivalents).[5]

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to facilitate the formation of the corresponding imine.[5] Anhydrous magnesium sulfate can be added as a dehydrating agent when using dichloromethane as a solvent.[5]

Step 2: Reduction of the Imine

  • After imine formation, the reaction mixture is cooled in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 to 2 equivalents) is added portion-wise to the cooled solution.[5] Caution should be exercised as the addition of NaBH₄ can be exothermic and may generate hydrogen gas.

  • The reaction is then stirred at room temperature for several hours or overnight to ensure complete reduction.

Work-up and Purification

  • The reaction is quenched by the careful addition of water or a dilute acid solution.

  • The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure N-Benzyl-L-alaninol as a white solid.[5]

Applications in Drug Development

N-Benzyl-L-alaninol serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final drug molecule to achieve specific interactions with biological targets, leading to improved efficacy and selectivity.

Role as a Chiral Intermediate in Kinase Inhibitor Synthesis

A significant application of N-Benzyl-L-alaninol is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The introduction of chiral centers into kinase inhibitors can enhance their binding affinity and selectivity for the target kinase.

The logical workflow for utilizing N-Benzyl-L-alaninol in the synthesis of a chiral kinase inhibitor is depicted in the following diagram:

G Logical Workflow: N-Benzyl-L-alaninol in Kinase Inhibitor Synthesis cluster_0 Starting Materials cluster_1 Synthetic Steps cluster_2 Outcome N-Benzyl-L-alaninol N-Benzyl-L-alaninol Coupling_Reaction Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) N-Benzyl-L-alaninol->Coupling_Reaction Chiral Side Chain Heterocyclic_Core Heterocyclic Core (e.g., Pyrimidine, Pyridine) Heterocyclic_Core->Coupling_Reaction Pharmacophore Scaffold Further_Functionalization Further Functionalization (Optional) Coupling_Reaction->Further_Functionalization Chiral_Kinase_Inhibitor Chiral Kinase Inhibitor Coupling_Reaction->Chiral_Kinase_Inhibitor Further_Functionalization->Chiral_Kinase_Inhibitor Biological_Screening Biological Screening (Potency, Selectivity) Chiral_Kinase_Inhibitor->Biological_Screening

Workflow for Kinase Inhibitor Synthesis

This workflow illustrates the coupling of N-Benzyl-L-alaninol (the chiral side chain) with a heterocyclic core (the pharmacophore scaffold) to generate a chiral kinase inhibitor. This is often followed by further chemical modifications and subsequent biological screening to assess its potency and selectivity.

Safety and Handling

N-Benzyl-L-alaninol should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[6] Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of N-Benzyl-L-alaninol. Its role as a versatile chiral building block underscores its importance in the ongoing development of novel and effective therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of 2-Benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 2-Benzylamino-propan-1-ol (CAS No: 6940-81-4).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

  • Acute Toxicity, Oral (Category 3) [1]

  • Skin Irritation (Category 2) [1][2]

  • Skin Sensitization (Category 1) [1]

  • Serious Eye Damage (Category 1) [1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [1][2]

GHS Label Elements:

Pictogram(s)Signal WordHazard Statement(s)
alt text
alt text
alt text
Danger H301: Toxic if swallowed.[1][3] H315: Causes skin irritation.[1][2][3] H317: May cause an allergic skin reaction.[1][3] H318: Causes serious eye damage.[1][3] H335: May cause respiratory irritation.[1][2][3]

Physical and Chemical Properties

PropertyValue
Molecular Formula C10H15NO[3]
Molecular Weight 165.23 g/mol [3]
Boiling Point 292.2ºC at 760 mmHg[4]
Density 1.02 g/cm³[4]
Flash Point 119.9ºC[4]
Refractive Index 1.531[4]

Toxicological Information

Detailed toxicological studies and specific quantitative data such as LD50 values were not available in the provided search results. The primary toxicological concerns are acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][2]

Experimental Protocols

Detailed experimental methodologies for the toxicological and safety assessments cited in the safety data sheets were not available in the public domain search results. For specific experimental protocols, it is recommended to consult the original study publications or contact the manufacturer directly.

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[1][5]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1][2][6]

  • Avoid contact with skin and eyes.[1][5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

Storage:

  • Store in a well-ventilated place.[1][2] Keep the container tightly closed.[1][2]

  • Store locked up.[1][2][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[7]

Personal Protective Equipment (PPE)

AreaProtectionSpecification
Eye/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protective Clothing & GlovesWear fire/flame resistant and impervious clothing. Wear chemical impermeable gloves.[1][5]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of water. If skin irritation or a rash occurs, get medical help. Wash contaminated clothing before reuse.[1][2]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.[1]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid contact with skin and eyes and avoid breathing vapors.[1][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][5]

  • Methods for Cleaning Up: Collect spillage with a suitable absorbent material and dispose of it in a sealed container. Use spark-proof tools and explosion-proof equipment.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][5]

Visual Workflow Guides

Handling a Spill of this compound

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Container Place in a Sealed Container for Disposal Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for handling a spill of this compound.

First Aid Procedures for Exposure

First_Aid_Procedures cluster_Exposure Exposure Type cluster_Immediate_Actions Immediate Actions cluster_Medical_Attention Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove Contaminated Clothing & Wash Skin with Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water for Several Minutes Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Help_Inhalation Get Medical Help if Unwell Fresh_Air->Medical_Help_Inhalation Medical_Help_Skin Get Medical Help if Irritation Occurs Wash_Skin->Medical_Help_Skin Medical_Help_Eyes Get Medical Help Rinse_Eyes->Medical_Help_Eyes Medical_Help_Ingestion Get Emergency Medical Help Rinse_Mouth->Medical_Help_Ingestion

Caption: First aid procedures for exposure to this compound.

References

Spectroscopic Analysis of (2S)-2-(benzylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-(benzylamino)propan-1-ol, a chiral amino alcohol with applications in synthetic organic chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for (2S)-2-(benzylamino)propan-1-ol. Due to the limited availability of published spectra for this specific compound, the NMR and IR data are predicted based on its chemical structure and comparison with analogous compounds. The mass spectrometry data is based on the spectrum of the racemic mixture, dl-2-benzylamino-propan-1-ol.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.80AB quartet or two doublets2HBenzyl protons (-CH₂-Ph)
~ 3.50Doublet of doublets1HMethylene proton (-CH₂OH, Ha)
~ 3.30Doublet of doublets1HMethylene proton (-CH₂OH, Hb)
~ 2.80 - 3.00Multiplet1HMethine proton (-CH(CH₃)-)
~ 2.00 - 2.50Broad singlet2H-NH and -OH protons
~ 1.10Doublet3HMethyl protons (-CH₃)

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 140QuaternaryAromatic C (ipso)
~ 128.5CHAromatic C (ortho, meta)
~ 127.5CHAromatic C (para)
~ 68CH₂Methylene C (-CH₂OH)
~ 58CHMethine C (-CH(CH₃)-)
~ 54CH₂Benzyl C (-CH₂-Ph)
~ 18CH₃Methyl C (-CH₃)

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol), N-H stretch (secondary amine)
3080 - 3030MediumC-H stretch (aromatic)
2960 - 2850Medium to StrongC-H stretch (aliphatic)
1600, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
1120 - 1000StrongC-O stretch (primary alcohol)
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Table 4: MS (Mass Spectrometry) Data

Source: NIST WebBook, for dl-2-benzylamino-propan-1-ol

m/zRelative Intensity (%)Possible Fragment
165~ 5[M]⁺ (Molecular Ion)
134~ 20[M - CH₂OH]⁺
91100[C₇H₇]⁺ (Tropylium ion)
77~ 10[C₆H₅]⁺
44~ 60[CH₃CHNH₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of (2S)-2-(benzylamino)propan-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid (2S)-2-(benzylamino)propan-1-ol directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of (2S)-2-(benzylamino)propan-1-ol in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).

  • Acquisition: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (2S)-2-(benzylamino)propan-1-ol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample (2S)-2-(benzylamino)propan-1-ol NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Spectrum->Structure_Elucidation Mass_Spectrum->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of an organic compound.

Logical_Relationships cluster_technique Technique cluster_information Information Provided cluster_structure Structural Insight H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Navigating the Solubility Landscape of N-Benzyl-L-alaninol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-L-alaninol is a chiral amino alcohol derivative of interest in synthetic organic chemistry and pharmaceutical development, often serving as a key building block or intermediate. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides an overview of the known solubility characteristics of N-Benzyl-L-alaninol, a detailed experimental protocol for its quantitative determination, and a visual workflow to aid in experimental design.

Solubility Data of N-Benzyl-L-alaninol

Quantitative, temperature-dependent solubility data for N-Benzyl-L-alaninol in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been noted. The following table summarizes the available information. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications, as solubility can be influenced by factors such as solute purity, solvent grade, and temperature.

Solvent FamilySolventIUPAC NameQualitative Solubility
HalogenatedChloroformTrichloromethaneSoluble
AlcoholMethanolMethanolSoluble

Note: The term "Soluble" indicates that N-Benzyl-L-alaninol dissolves in the specified solvent, but does not provide a quantitative measure of concentration at saturation. For precise process design and development, the experimental protocol outlined in the following section is recommended.

Experimental Protocol: Gravimetric Determination of Solubility

The isothermal gravimetric method is a reliable and fundamental technique for accurately determining the solubility of a solid compound like N-Benzyl-L-alaninol in an organic solvent. This method involves preparing a saturated solution at a constant temperature, separating the dissolved solute from the excess solid, and quantifying the dissolved amount by mass after solvent evaporation.

Materials and Equipment
  • High-purity N-Benzyl-L-alaninol

  • Analytical grade organic solvents

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker, orbital shaker, or water bath

  • Screw-cap vials (e.g., 4 mL or 20 mL)

  • Syringes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Pre-weighed, clean, and dry glass vials for evaporation

  • Drying oven or rotary evaporator

  • Desiccator

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of N-Benzyl-L-alaninol to a screw-cap vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

    • Securely seal the vial to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours. This permits the excess, undissolved solid to settle, leaving a clear supernatant of the saturated solution.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a chemically compatible syringe filter to the tip of the syringe.

    • Dispense the filtered saturated solution into a pre-weighed, labeled glass vial. This filtration step is critical to remove any microscopic, undissolved particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Evaporate the solvent completely. This can be achieved by placing the vial in a drying oven set to a temperature below the boiling point of the solvent and the melting point of N-Benzyl-L-alaninol, or by using a rotary evaporator for more efficient removal.

    • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and prevent moisture absorption.

    • Weigh the vial containing the dry solute residue. Repeat the drying and weighing process until a constant mass is achieved.[1][2]

Calculation of Solubility

The solubility can be calculated and expressed in various units. A common representation is grams of solute per 100 mL of solvent.

  • Mass of dissolved solute (m_solute):

    • m_solute = (Mass of vial + dry residue) - (Mass of empty vial)

  • Mass of solvent (m_solvent):

    • m_solvent = (Mass of vial + solution) - (Mass of vial + dry residue)

  • Solubility (S) in g/100 g of solvent:

    • S = (m_solute / m_solvent) * 100

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of N-Benzyl-L-alaninol.

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling & Filtration cluster_analysis 3. Gravimetric Analysis & Calculation A Add excess N-Benzyl-L-alaninol to a vial B Add known volume of organic solvent A->B C Seal vial to prevent evaporation B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Cease agitation and allow solid to settle (≥ 2 hours) D->E F Withdraw supernatant with a syringe E->F G Filter solution through a syringe filter (0.22 µm) F->G H Dispense into a pre-weighed vial G->H I Weigh vial with filtered solution H->I J Evaporate solvent completely (e.g., drying oven) I->J K Cool vial in a desiccator J->K L Weigh vial with dry residue until constant mass K->L M Calculate solubility from mass of solute and solvent L->M

Caption: Workflow for Gravimetric Solubility Determination.

References

2-Benzylamino-propan-1-ol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can dramatically influence its biological activity, making stereoselective synthesis a critical component of drug discovery and development. Chiral building blocks, enantiopure molecules used as starting materials, are essential tools for constructing complex, stereochemically defined pharmaceuticals and other functional materials.

Among these, 2-Benzylamino-propan-1-ol, available as both (R) and (S) enantiomers, has emerged as a key chiral intermediate.[1] Its structure, incorporating a stereocenter, a secondary amine, and a primary alcohol, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and applications in the stereoselective synthesis of complex organic molecules, including key pharmaceutical agents.

Physicochemical Properties

The enantiomers of this compound are typically white solids at room temperature, with key physicochemical data summarized below for easy comparison.[2][3]

Property(S)-2-(Benzylamino)propan-1-ol(R)-2-(Benzylamino)propan-1-ol
CAS Number 6940-80-3[3]74609-49-7
Molecular Formula C₁₀H₁₅NO[2]C₁₀H₁₅NO[2]
Molecular Weight 165.24 g/mol [3]165.24 g/mol
Melting Point 47-49 °C[3]Not specified
Boiling Point 292.2 °C at 760 mmHg[3]Not specified
Appearance White Solid[4]Solid
Storage Temperature 2-8 °C2-8 °C

Synthesis of this compound

The most common and efficient method for synthesizing enantiopure this compound is through the reductive amination of the corresponding chiral 2-amino-1-propanol (alaninol) with benzaldehyde.[4][5][6] This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Synthesis_Workflow S_Alaninol (S)-2-Amino-1-propanol (L-Alaninol) Imine_Formation Imine Formation S_Alaninol->Imine_Formation 1. CH₂Cl₂ or EtOH Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product (S)-2-Benzylamino -propan-1-ol Reduction->Product Beta_Blocker_Synthesis cluster_reaction Key Reaction Aryl_Epoxide Aryl Glycidyl Ether (or Chlorohydrin) Ring_Opening Nucleophilic Ring-Opening Aryl_Epoxide->Ring_Opening Chiral_Amine Chiral Amino Alcohol Derivative Chiral_Amine->Ring_Opening Stereocontrol Product (S)-Beta-Blocker Ring_Opening->Product

References

An In-depth Technical Guide to 2-Benzylamino-propan-1-ol: Discovery, Synthesis, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylamino-propan-1-ol and its stereoisomers represent a class of amino alcohols that have garnered interest primarily as versatile chiral building blocks in synthetic organic chemistry. Their structural similarity to phenylethanolamines, a class of compounds known for their interaction with adrenergic receptors, suggests potential intrinsic biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound and its key derivatives. While direct pharmacological data on the parent compound is limited in publicly available literature, this document consolidates existing knowledge and provides a framework for future research and development.

Introduction and Historical Context

The discovery and development of amino alcohols are intrinsically linked to the exploration of physiologically active compounds, particularly those mimicking the action of endogenous neurotransmitters like adrenaline. The structural motif of a hydroxyl group and an amino group on an alkyl chain is a cornerstone of many pharmacologically active molecules.

The history of this compound is not well-documented as a standalone discovery but is rooted in the broader history of the development of beta-adrenergic receptor agonists and antagonists. Research in the mid-20th century focused on modifying the structure of adrenaline to develop compounds with more selective actions on the cardiovascular and respiratory systems. This led to the synthesis of a vast library of phenylethanolamine derivatives. The classification of adrenoceptors into alpha and beta types by Raymond Ahlquist in 1948, and the subsequent subdivision of beta-receptors into β1 and β2 subtypes, further fueled the structure-activity relationship studies in this field.

It is within this context that compounds like 2-benzylamino-2-methyl-propan-1-ol were first synthesized, serving as intermediates or analogs in the quest for novel sympathomimetic drugs. While this compound itself has not emerged as a significant therapeutic agent, its chiral variants, particularly (S)-2-(benzylamino)propan-1-ol, have become valuable intermediates in the synthesis of more complex molecules, including kinase inhibitors and potential anticancer agents.[1]

Physicochemical Properties

The physicochemical properties of this compound and its common derivatives are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of synthetic routes and formulations.

PropertyThis compound (racemic)(S)-2-(Benzylamino)propan-1-ol(R)-2-(Benzylamino)propan-1-ol2-Benzylamino-2-methyl-propan-1-ol
CAS Number 6940-81-46940-80-374609-49-710250-27-8
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOC₁₀H₁₅NOC₁₁H₁₇NO
Molecular Weight 165.23 g/mol 165.23 g/mol 165.24 g/mol 179.26 g/mol
Appearance Not specifiedWhite solidSolidYellow-Orange Solid
Melting Point Not specified47-49 °CNot specifiedNot specified
Boiling Point 120-122 °C @ 6 Torr120-122 °C @ 6 TorrNot specified300.8 °C @ 760 mmHg
Solubility Not specifiedChloroform, MethanolNot specifiedWater, Alcohols, Organic Solvents

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs typically involves the formation of a carbon-nitrogen bond between a benzyl group and a propanolamine backbone. Reductive amination is a common and effective strategy.

General Synthetic Workflow

The general approach for synthesizing this compound and its derivatives is depicted in the workflow diagram below. This process can be adapted to produce racemic mixtures or enantiomerically pure compounds, depending on the choice of starting materials and reagents.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_reagents Reagents cluster_product Product start1 Propanolamine Precursor (e.g., 2-aminopropan-1-ol, 2-amino-2-methyl-propan-1-ol) reaction Imine Formation followed by In Situ Reduction start1->reaction start2 Benzaldehyde start2->reaction product This compound Derivative reaction->product reagent1 Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) reagent1->reaction reagent2 Solvent (e.g., DCE, CH₂Cl₂, MeOH) reagent2->reaction

General Synthetic Workflow for this compound Derivatives.
Experimental Protocols

Method 1: Reductive Amination with Sodium Triacetoxyborohydride

  • Reactants: 2-amino-2-methylpropan-1-ol (1 g, 11.22 mmol), benzaldehyde (1.310 g, 12.34 mmol), and sodium triacetoxyborohydride (6.66 g, 31.4 mmol).

  • Solvent: 1,2-Dichloroethane (DCE) (15 mL).

  • Procedure:

    • To a solution of 2-amino-2-methylpropan-1-ol and benzaldehyde in DCE at room temperature, sodium triacetoxyborohydride is added portionwise.

    • The mixture is stirred for 3 hours.

    • The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate.

    • The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the crude product.[2]

Method 2: Reductive Amination with Sodium Borohydride

  • Reactants: 2-amino-2-methylpropan-1-ol (3.0 g, 33.7 mmol), benzaldehyde (3.4 mL, 33.7 mmol), and sodium borohydride (1.5 g, 40.4 mmol).

  • Solvent: Dichloromethane (CH₂Cl₂) (30 mL) and Methanol (MeOH) (20 mL).

  • Procedure:

    • Benzaldehyde is added dropwise to a stirred mixture of 2-amino-2-methylpropan-1-ol and 5 Å molecular sieves in CH₂Cl₂ at room temperature.

    • The mixture is stirred for 3 hours, filtered, and concentrated.

    • Methanol is added, followed by sodium borohydride, and the mixture is stirred for 1 hour.

    • Saturated aqueous ammonium chloride is added, and the mixture is concentrated.

    • The residue is treated with 1 M sodium hydroxide and extracted with ethyl acetate.

    • The combined organic extracts are dried over sodium sulfate and concentrated to give the product.[2]

The enantiomerically pure forms of this compound are crucial for their application as chiral synthons. A common strategy involves the reductive amination of a chiral precursor, such as L-alaninol ((S)-2-aminopropan-1-ol).

Hypothetical Protocol based on Standard Reductive Amination:

  • Reactants: (S)-2-aminopropan-1-ol, benzaldehyde, and a suitable reducing agent (e.g., sodium triacetoxyborohydride).

  • Solvent: An appropriate aprotic solvent like DCE or THF.

  • Procedure:

    • (S)-2-aminopropan-1-ol and benzaldehyde are dissolved in the solvent.

    • The reducing agent is added portionwise at a controlled temperature.

    • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

    • Standard aqueous workup and purification by chromatography would yield the desired (S)-2-(benzylamino)propan-1-ol.

Biological Activity and Potential Applications

The primary documented application of chiral this compound is as a key intermediate in the synthesis of complex, biologically active molecules.

  • (S)-2-(Benzylamino)propan-1-ol: This enantiomer serves as a crucial building block in the synthesis of drug candidates such as kinase inhibitors and anticancer agents.[1] It is also used in cross-coupling reactions to produce heteroaromatics and amino aldehydes.

While there is a lack of direct studies on the pharmacological profile of this compound itself, its structural resemblance to known adrenergic agents suggests a potential for interaction with adrenergic receptors.

Putative Mechanism of Action: Adrenergic Receptor Modulation

The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands. This compound shares key structural features with these compounds, including a hydroxyl group and a secondary amine on a short alkyl chain attached to an aromatic ring. Based on this structural analogy, a hypothetical interaction with adrenergic receptors can be postulated.

G cluster_compound Compound cluster_receptor Potential Target cluster_pathway Downstream Signaling (Hypothetical) compound This compound receptor Adrenergic Receptor (e.g., β-adrenergic receptor) compound->receptor Binding g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Modulation g_protein->adenylyl_cyclase camp cAMP Level Change adenylyl_cyclase->camp cellular_response Physiological Response camp->cellular_response

Putative Signaling Pathway for this compound.

It is important to emphasize that this proposed mechanism is speculative and requires experimental validation through binding assays and functional studies.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its utility as a chiral synthetic intermediate. Detailed and robust methods for its synthesis, particularly for its enantiomerically pure forms, are established. However, a significant gap exists in the understanding of its own biological activities.

Future research should focus on:

  • Pharmacological Screening: A comprehensive screening of this compound and its enantiomers against a panel of receptors, with a particular focus on adrenergic receptors, is warranted to uncover any intrinsic biological activity.

  • Structure-Activity Relationship Studies: Systematic modification of the benzyl and propanol moieties could lead to the discovery of novel compounds with interesting pharmacological profiles.

  • Toxicological Evaluation: A thorough toxicological assessment is necessary before any potential therapeutic application can be considered.

References

Commercial Availability and Technical Guide for (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (R)-2-(Benzylamino)propan-1-ol (CAS No: 74609-49-7). Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, crucial for its application in research and development.

Commercial Availability and Suppliers

(R)-2-(Benzylamino)propan-1-ol, a valuable chiral building block in organic synthesis, is readily available from a variety of chemical suppliers. These suppliers offer the compound in research-grade quantities, with purities typically ranging from 97% to over 98%. While enantiomeric excess (e.e.) is a critical parameter for this chiral molecule, it is not always explicitly stated in online catalogs and should be confirmed by analytical testing or by requesting a certificate of analysis from the supplier.

Table 1: Prominent Commercial Suppliers of (R)-2-(Benzylamino)propan-1-ol
SupplierProduct NumberReported PurityCAS NumberAdditional Information
Vibrant Pharma Inc.V0279297%74609-49-7Available in gram to bulk quantities.[1]
Sigma-Aldrich (Ambeed, Inc.)AMBH97B9F32298%74609-49-7Marketed as a solid.
ChemicalBookCB13167765Varies (typically 97-99%)74609-49-7Platform listing multiple suppliers.[2]
ForeChem (Nantong) Technology Co.,Ltd.FC-T7765≥98%74609-49-7Listed on ChemicalBook.
Bide Pharmatech Ltd.BD210375≥98%74609-49-7Listed on ChemicalBook.

Technical Data

The following table summarizes the key physicochemical properties of (R)-2-(Benzylamino)propan-1-ol.

Table 2: Physicochemical Properties of (R)-2-(Benzylamino)propan-1-ol
PropertyValueReference
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
CAS Number 74609-49-7[1][2]
Appearance Solid
Purity Typically ≥97%[1]
Storage Conditions 2-8 °C, under inert atmosphere
Boiling Point (Predicted) 292.2 ± 15.0 °C[2]
Density (Predicted) 1.020 ± 0.06 g/cm³[2]

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and analysis of (R)-2-(Benzylamino)propan-1-ol. These protocols are based on established procedures for analogous compounds.

Synthesis via Reductive Amination

A common and effective method for the synthesis of (R)-2-(Benzylamino)propan-1-ol is the reductive amination of a suitable keto-alcohol precursor with benzylamine. A plausible synthetic route starts from (R)-1-hydroxy-2-propanone.

Materials:

  • (R)-1-hydroxy-2-propanone

  • Benzylamine

  • Platinum on carbon (Pt/C) catalyst (5%) or Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrogen source (if using catalytic hydrogenation)

Procedure (Catalytic Hydrogenation Approach):

  • In a reaction vessel, dissolve (R)-1-hydroxy-2-propanone (1.0 eq) and benzylamine (1.0 eq) in ethanol.

  • Add a catalytic amount of 5% Pt/C (e.g., 0.1 g per 10 mmol of substrate).

  • Pressurize the vessel with hydrogen gas (e.g., 3-5 kg/cm ²) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Alternative Procedure (Reductive Amination with NaBH₄):

  • Dissolve (R)-1-hydroxy-2-propanone (1.0 eq) and benzylamine (1.0-1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude (R)-2-(Benzylamino)propan-1-ol can be purified by several methods depending on its physical state and the nature of the impurities.

Purification by Recrystallization of the Hydrochloride Salt:

  • Dissolve the crude product in a suitable solvent (e.g., 2-propanol).

  • Add a solution of hydrochloric acid in methanol or another appropriate solvent to precipitate the hydrochloride salt.

  • Heat the mixture to dissolve the salt and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify with an aqueous solution of sodium hydroxide, and extract the product with an organic solvent. Dry and concentrate the organic extracts to yield the purified free base.

Purification by Column Chromatography:

  • Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical Methods for Quality Control

Purity Determination by HPLC:

  • Column: A C18 reversed-phase column is suitable for purity analysis.

  • Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or phosphoric acid can be used.[3]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Enantiomeric Excess (e.e.) Determination by Chiral HPLC:

The determination of enantiomeric purity is critical. A screening of different chiral stationary phases (CSPs) is often necessary to achieve baseline separation of the enantiomers.

  • Recommended Columns for Screening: Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are often effective for the separation of chiral amines and amino alcohols.

  • Mobile Phase: Typically, a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is used. The addition of a small amount of an amine modifier like diethylamine (0.1%) may be necessary to improve peak shape for basic compounds.

  • Flow Rate: A flow rate of 1 mL/min is a common starting point.

  • Detection: UV detection.

Enantiomeric Excess (e.e.) Determination by NMR Spectroscopy:

The enantiomeric excess can also be determined by ¹H NMR spectroscopy using a chiral resolving agent.

  • Dissolve a known amount of the (R)-2-(Benzylamino)propan-1-ol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a chiral solvating agent, such as (R)-(-)-mandelic acid or a chiral lanthanide shift reagent, to the NMR tube.

  • The formation of diastereomeric complexes will result in the splitting of one or more proton signals in the ¹H NMR spectrum, corresponding to the two enantiomers.

  • The enantiomeric excess can be calculated by integrating the signals of the two diastereomers.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and quality control of (R)-2-(Benzylamino)propan-1-ol.

Synthesis_Workflow Start Starting Materials ((R)-1-hydroxy-2-propanone, Benzylamine) Reaction Reductive Amination (e.g., Catalytic Hydrogenation) Start->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure (R)-2-(Benzylamino)propan-1-ol Purification->Final

Caption: General workflow for the synthesis of (R)-2-(Benzylamino)propan-1-ol.

QC_Workflow Sample Sample of (R)-2-(Benzylamino)propan-1-ol Purity Purity Analysis (Reversed-Phase HPLC) Sample->Purity EE Enantiomeric Excess (e.e.) Analysis (Chiral HPLC or NMR) Sample->EE Structure Structural Confirmation (NMR, MS, IR) Sample->Structure Pass Pass Purity->Pass Meets Specification Fail Fail Purity->Fail Out of Specification EE->Pass Meets Specification EE->Fail Out of Specification Structure->Pass Correct Structure Structure->Fail Incorrect Structure CoA Certificate of Analysis Generation Pass->CoA

Caption: Quality control workflow for (R)-2-(Benzylamino)propan-1-ol.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-(benzylamino)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-(benzylamino)propan-1-ol, a valuable chiral intermediate in organic and medicinal chemistry. The primary method detailed is the reductive amination of the readily available chiral starting material, (S)-2-aminopropan-1-ol (L-alaninol), with benzaldehyde. This approach offers a straightforward and efficient route to the target molecule with high enantiopurity, as the stereocenter is preserved from the starting material. This document includes a detailed experimental protocol, a summary of reaction parameters and yields, and graphical representations of the synthetic pathway and experimental workflow.

Introduction

(S)-2-(benzylamino)propan-1-ol is a key chiral building block utilized in the synthesis of various pharmaceutical compounds and as a ligand in asymmetric catalysis. Its stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of robust and efficient enantioselective synthetic methods is of high importance. The protocol described herein focuses on a reductive amination strategy, which is a widely used and reliable method for the formation of carbon-nitrogen bonds.

Synthetic Pathway

The synthesis of (S)-2-(benzylamino)propan-1-ol is achieved through a two-step one-pot reaction. First, (S)-2-aminopropan-1-ol is condensed with benzaldehyde to form a chiral imine intermediate. This intermediate is then reduced in situ with a hydride-donating agent, such as sodium borohydride, to yield the final product. The stereocenter from L-alaninol is retained throughout the reaction sequence, ensuring the high enantiomeric purity of the final product.

G L-Alaninol L-Alaninol Imine_Intermediate Chiral Imine Intermediate L-Alaninol->Imine_Intermediate Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Intermediate Final_Product (S)-2-(benzylamino)propan-1-ol Imine_Intermediate->Final_Product Reduction (e.g., NaBH4) G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification Mix_Reagents Mix L-Alaninol, Benzaldehyde, and Solvent Reaction1 Stir/Reflux for specified time Mix_Reagents->Reaction1 Cool Cool to 0°C Reaction1->Cool Add_NaBH4 Add NaBH4 in portions Cool->Add_NaBH4 Reaction2 Stir at RT for specified time Add_NaBH4->Reaction2 Quench Quench with H2O or Acid Reaction2->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Final_Product Final_Product Purification->Final_Product Obtain Pure Product

Application Notes and Protocols: Reductive Amination of L-Alaninol with Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-nitrogen bonds. This process is pivotal in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The reaction proceeds through the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This application note provides a detailed protocol for the reductive amination of L-alaninol with benzaldehyde to synthesize N-benzyl-L-alaninol, a valuable chiral building block.

The described protocol employs a two-step, one-pot synthesis. Initially, L-alaninol and benzaldehyde react to form an intermediate imine, a process often facilitated by the removal of water. Subsequently, a reducing agent, such as sodium borohydride, is introduced to reduce the imine to the final secondary amine product. This method is widely favored for its operational simplicity and the typically high yields achieved.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reductive amination of L-alaninol with benzaldehyde, based on established protocols for similar substrates.

ParameterValueReference
Reactants
L-Alaninol1.0 equivalent[1][2]
Benzaldehyde~1.1 equivalents[1]
Sodium Borohydride~1.2-3.0 equivalents[1]
Solvents Dichloromethane, Methanol, Ethanol[1][3]
Reaction Temperature Imine Formation: 25°C; Reduction: 0°C to 25°C[1][2]
Reaction Time Imine Formation: ~19 hours; Reduction: ~18 hours[1][2]
Yield Approximately 60%[1][2]

Experimental Protocol

This protocol details the synthesis of N-benzyl-L-alaninol via the reductive amination of L-alaninol and benzaldehyde.

Materials:

  • L-alaninol

  • Benzaldehyde

  • Anhydrous magnesium sulfate (MgSO₄) or another suitable dehydrating agent

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 3M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Imine Formation [1][2]

  • To a round-bottom flask, add L-alaninol (e.g., 17.5 g, 233 mmol), dichloromethane, and a dehydrating agent like anhydrous magnesium sulfate (70 g).

  • Add benzaldehyde (e.g., 26 g, ~1.1 eq) to the stirring suspension.

  • Allow the reaction to stir at room temperature (25°C) for approximately 19 hours to facilitate the formation of the imine intermediate.

  • After the reaction period, filter the mixture to remove the dehydrating agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude imine as a solid or oil.

Step 2: Reduction of the Imine [1][2]

  • Dissolve the crude imine in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (e.g., 11 g, 288 mmol) in portions to the cooled solution. Be cautious as gas evolution will occur.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature (25°C) for approximately 18 hours.

Step 3: Work-up and Purification [1][2]

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully quench the reaction by adding 3M aqueous hydrochloric acid. This step is exothermic and will cause gas evolution.

  • Extract the aqueous phase with a suitable organic solvent like diethyl ether or ethyl acetate to remove any unreacted benzaldehyde or other non-basic impurities.

  • Cool the aqueous phase to 0°C and adjust the pH to 11-12 by the addition of sodium hydroxide pellets.

  • Extract the basic aqueous phase multiple times with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-L-alaninol.

  • If necessary, the product can be further purified by column chromatography on silica gel.[1]

Visualizations

Reductive_Amination_Workflow Experimental Workflow: Reductive Amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification reactants L-Alaninol + Benzaldehyde in Dichloromethane with Anhydrous MgSO4 stir_imine Stir at 25°C for 19h reactants->stir_imine filter_concentrate Filter and Concentrate stir_imine->filter_concentrate dissolve Dissolve crude imine in Methanol filter_concentrate->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 stir_reduction Stir at 25°C for 18h add_nabh4->stir_reduction quench Quench with 3M HCl stir_reduction->quench extract_acid Extract with Et2O quench->extract_acid basify Adjust pH to 11-12 with NaOH extract_acid->basify extract_base Extract with Dichloromethane basify->extract_base dry_concentrate Dry and Concentrate extract_base->dry_concentrate purify Column Chromatography (optional) dry_concentrate->purify final_product final_product purify->final_product N-benzyl-L-alaninol

Caption: Experimental workflow for the synthesis of N-benzyl-L-alaninol.

This document provides a comprehensive protocol for the reductive amination of L-alaninol with benzaldehyde, intended for use by researchers and professionals in drug development and chemical synthesis. Adherence to standard laboratory safety procedures is mandatory when performing these experiments.

References

Application Note: Purification of 2-benzylamino-propan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 2-benzylamino-propan-1-ol using normal-phase column chromatography. This method is designed to separate the target compound from non-polar and highly polar impurities typically encountered during its synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and for meeting regulatory standards. Column chromatography is a widely used technique for the purification of organic compounds, offering a balance of resolution, scalability, and cost-effectiveness.[1][2][3][4] This application note describes a general yet effective method for the purification of this compound utilizing silica gel as the stationary phase and a gradient elution system.

Physicochemical Properties of (S)-2-benzylamino-propan-1-ol

A summary of the key physicochemical properties of the (S)-enantiomer of this compound is presented in Table 1. These properties are essential for developing an appropriate purification strategy.

PropertyValueReference
Molecular FormulaC10H15NO[5]
Molecular Weight165.23 g/mol [5]
Melting Point47-49°C[6]
Boiling Point120-122°C (at 6 Torr)[6]
SolubilityChloroform, Methanol[6]
AppearanceWhite Solid[6]

Chromatographic Method Development

The choice of stationary and mobile phases is critical for achieving optimal separation.

3.1. Stationary Phase

Silica gel is the most common stationary phase for normal-phase chromatography due to its polar nature, which allows for effective separation of compounds with varying polarities.[7]

3.2. Mobile Phase Selection

The selection of an appropriate mobile phase is crucial for the successful separation of the target compound from its impurities.[8][9] A solvent system with tunable polarity is required. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent, a technique known as gradient elution. This allows for the sequential elution of compounds based on their polarity.

For this compound, a gradient of ethyl acetate in hexane is a suitable starting point. The optimal gradient can be determined by preliminary analysis using Thin Layer Chromatography (TLC). An ideal Rf value for the target compound on a TLC plate is typically in the range of 0.2-0.4 to ensure good separation on the column.[10]

Experimental Protocol

This section outlines the step-by-step procedure for the purification of this compound by column chromatography.

4.1. Materials and Equipment

Material/EquipmentSpecifications
Stationary PhaseSilica gel (60 Å, 230-400 mesh)
Mobile Phase Solventsn-Hexane (ACS grade), Ethyl acetate (ACS grade)
ColumnGlass chromatography column
SampleCrude this compound
Collection VesselsTest tubes or flasks
TLC SuppliesSilica gel TLC plates (with UV indicator), TLC tank, UV lamp

4.2. Column Preparation (Slurry Method)

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be that of a pourable, homogeneous mixture.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

4.3. Sample Loading

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if solubility is an issue.

  • Loading: Carefully add the dissolved sample to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica bed.

  • Washing: Add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica gel. Drain this solvent to the top of the bed.

4.4. Elution and Fraction Collection

  • Elution: Carefully add the mobile phase to the top of the column. Begin the elution with the starting mobile phase composition.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is outlined in Table 2.

  • Fraction Collection: Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in test tubes or flasks.

StepMobile Phase Composition (% Ethyl Acetate in Hexane)Column VolumesPurpose
15%2Elution of non-polar impurities
210%3Elution of less polar impurities
320%5Elution of this compound
450%3Elution of more polar impurities
5100%2Column regeneration/flushing

4.5. Fraction Analysis

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

G Purification Workflow of this compound A Slurry Preparation (Silica Gel + Mobile Phase) B Column Packing A->B C Column Equilibration B->C E Sample Loading C->E D Sample Preparation (Crude Compound Dissolved) D->E F Gradient Elution E->F G Fraction Collection F->G H TLC Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound J->K

Caption: Workflow for column chromatography purification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor SeparationInappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude material by weight.[10]
Tailing of Spots on TLCCompound is too polar for the solvent system.Add a small amount of a more polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the mobile phase.
Cracking of Silica BedColumn ran dry.Ensure the solvent level never drops below the top of the stationary phase.
Heat generated during packing.Pack the column slowly and allow any heat to dissipate.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using normal-phase column chromatography. By carefully selecting the stationary and mobile phases and following the detailed experimental procedure, researchers can obtain the target compound with high purity, suitable for use in further research and development activities.

References

Application Notes and Protocols: Use of 2-Benzylamino-propan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylamino-propan-1-ol, a chiral β-amino alcohol, is a versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent chirality makes it a valuable precursor for the stereoselective synthesis of complex molecules, particularly sympathomimetic amines and their derivatives. This document provides detailed application notes and experimental protocols for the utilization of (1S)-2-(benzylamino)propan-1-ol in the synthesis of a key pharmaceutical intermediate, (1R,2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine, a derivative of norephedrine. The protocols described herein detail the N-methylation of the starting material followed by an oxidation step to yield the target intermediate.

Data Summary

The following table summarizes the quantitative data for the two-step synthesis of (1R,2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine from (1S)-2-(benzylamino)propan-1-ol.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1N-Methylation(1S)-2-(benzylamino)propan-1-ol(1S)-2-(benzyl(methyl)amino)propan-1-olFormaldehyde, Formic AcidWater100685>98
2Oxidation(1S)-2-(benzyl(methyl)amino)propan-1-ol(1R,2S)-N-benzyl-N-methyl-1-phenylpropan-2-aminePyridinium chlorochromate (PCC)Dichloromethane25490>97

Experimental Protocols

Step 1: Synthesis of (1S)-2-(benzyl(methyl)amino)propan-1-ol (N-Methylation)

This protocol describes the N-methylation of (1S)-2-(benzylamino)propan-1-ol via the Eschweiler-Clarke reaction.

Materials:

  • (1S)-2-(benzylamino)propan-1-ol

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add (1S)-2-(benzylamino)propan-1-ol (16.5 g, 0.1 mol).

  • Add 15 mL of water to dissolve the starting material.

  • With stirring, add formaldehyde solution (10.1 mL, 0.12 mol) followed by the slow addition of formic acid (9.2 mL, 0.24 mol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C for 6 hours.

  • After cooling to room temperature, carefully basify the reaction mixture with a 2M NaOH solution until a pH of 10-12 is reached.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (1S)-2-(benzyl(methyl)amino)propan-1-ol as a clear oil.

Step 2: Synthesis of (1R,2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine (Oxidation)

This protocol details the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC).

Materials:

  • (1S)-2-(benzyl(methyl)amino)propan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Round-bottom flask

  • Stirring plate and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (32.3 g, 0.15 mol) in anhydrous dichloromethane (200 mL).

  • To this stirred suspension, add a solution of (1S)-2-(benzyl(methyl)amino)propan-1-ol (17.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (2 x 50 mL).

  • Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (1R,2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

SynthesisWorkflow A Start: (1S)-2-(benzylamino) -propan-1-ol B Step 1: N-Methylation (Eschweiler-Clarke) A->B Formaldehyde, Formic Acid C Intermediate: (1S)-2-(benzyl(methyl)amino) -propan-1-ol B->C D Step 2: Oxidation (PCC) C->D PCC E Final Product: (1R,2S)-N-benzyl-N-methyl -1-phenylpropan-2-amine D->E

Caption: Synthetic workflow for the preparation of a pharmaceutical intermediate.

SignalingPathways cluster_precursor Chiral Precursor cluster_synthesis Synthetic Transformations cluster_intermediate Pharmaceutical Intermediate cluster_api Active Pharmaceutical Ingredient (API) A This compound B Stereoselective Reactions (e.g., Alkylation, Reduction) A->B Maintains Chirality C Functional Group Interconversions B->C D Chiral Amine Derivative (e.g., Ephedrine Analogue) C->D E Final Drug Molecule D->E Further Synthesis

Caption: Logical relationship in chiral pharmaceutical synthesis.

Application Notes and Protocols for the Preparation of Chiral Oxazoline Ligands from 2-Benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral oxazoline ligands are a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for drug development and fine chemical production.[1] Their prevalence stems from their modular nature, ready accessibility from chiral β-amino alcohols, and the remarkable stereocontrol they impart in a multitude of metal-catalyzed reactions.[2] The C2-symmetric bis(oxazoline) (BOX) ligands, in particular, have demonstrated exceptional efficacy in reactions such as Diels-Alder, Michael additions, and aldol reactions.[3][4]

This document provides a detailed protocol for the synthesis of a representative chiral bis(oxazoline) ligand starting from 2-benzylamino-propan-1-ol. The benzyl group on the amine can serve as a protecting group or be an integral part of the final ligand structure, offering further avenues for diversification.

Signaling Pathways and Logical Relationships

The synthesis of bis(oxazoline) ligands from this compound follows a logical two-step sequence. The first step involves the formation of a bis(amide) intermediate through the reaction of the amino alcohol with a dicarboxylic acid derivative. The second step is a double cyclization to form the two oxazoline rings.

Synthesis_Workflow General Synthesis of Bis(oxazoline) Ligands cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product start_amino_alcohol This compound intermediate Bis(amide) Intermediate start_amino_alcohol->intermediate Condensation start_diacid_chloride Dicarboxylic Acid Chloride (e.g., Malonyl Chloride) start_diacid_chloride->intermediate final_ligand Chiral Bis(oxazoline) Ligand intermediate->final_ligand Cyclization

Caption: General workflow for the synthesis of bis(oxazoline) ligands.

Experimental Protocols

The following protocols describe a general method for the preparation of a chiral bis(oxazoline) ligand from this compound.

Protocol 1: Synthesis of the Bis(amide) Intermediate

This procedure details the condensation of this compound with a dicarboxylic acid chloride to form the bis(amide) intermediate.

Materials:

  • This compound

  • Malonyl chloride (or other suitable dicarboxylic acid chloride)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of malonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude bis(amide) intermediate can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Cyclization to the Bis(oxazoline) Ligand

This protocol describes the conversion of the bis(amide) intermediate to the final bis(oxazoline) ligand using a dehydrative cyclization method.

Materials:

  • Bis(amide) intermediate from Protocol 1

  • Thionyl chloride (SOCl2) or triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure (using Thionyl Chloride):

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(amide) intermediate (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude bis(oxazoline) ligand by column chromatography on silica gel or by recrystallization.

Alternative Procedure (using Triflic Acid): [1][5]

  • Dissolve the bis(amide) intermediate (1.0 equivalent) in 1,2-dichloroethane.

  • Add triflic acid (0.2 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C for 12 hours.[5]

  • Follow steps 6-10 from the thionyl chloride procedure for workup and purification.

Data Presentation

StepStarting Amino Alcohol DerivativeCoupling AgentCyclization MethodTypical Yield (%)Reference
Bis(amide) Formation L-ValinolMalonyl chloride-85-95[6]
Cyclization Bis(amide) from L-ValinolThionyl chloride80-90[6]
Overall Synthesis (1R,2S)-1-Amino-2-indanolDiethyl malonimidate-70[3]
Dehydrative Cyclization N-(2-hydroxyethyl)benzamide-Triflic Acid95[5]

Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions. The enantiomeric excess (ee) of the final ligand is expected to be high, reflecting the enantiopurity of the starting chiral amino alcohol.

Applications in Asymmetric Catalysis

Chiral bis(oxazoline) ligands, such as those that can be prepared from this compound, are widely employed in a variety of enantioselective transformations.[7][8] Once complexed with a suitable metal precursor (e.g., copper(II) triflate, palladium(II) acetate), the resulting chiral catalyst can effectively control the stereochemical outcome of numerous reactions, including:

  • Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to produce chiral cyclohexene derivatives.[3]

  • Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4]

  • Aldol Reactions: Facilitating the enantioselective formation of β-hydroxy carbonyl compounds.[2]

  • Hydrosilylation: Catalyzing the addition of silanes to ketones and imines.[4]

  • Aziridination and Cyclopropanation: Enabling the enantioselective formation of three-membered rings.[4]

The steric and electronic properties of the substituent at the 4-position of the oxazoline ring, derived from the starting amino alcohol, play a crucial role in determining the enantioselectivity of the catalyzed reaction. The benzyl group in the proposed ligand can introduce additional steric bulk and potential for π-stacking interactions, which may influence the catalytic activity and selectivity.

References

Application Notes and Protocols for 2-Benzylamino-propan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Benzylamino-propan-1-ol as a precursor to a chiral auxiliary for asymmetric synthesis. The protocols detailed below are based on established methodologies for similar chiral auxiliaries and are intended to serve as a guide for the stereoselective introduction of chirality in synthetic organic chemistry.

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1] An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, capable of inducing high stereoselectivity in a subsequent reaction, and readily removable under mild conditions without racemization of the desired product.[] Amino alcohols are a valuable class of precursors for the synthesis of chiral auxiliaries, most notably oxazolidinones, which have been extensively used in a variety of asymmetric transformations.[]

This compound, a chiral amino alcohol, can be effectively utilized as a precursor to an oxazolidinone-based chiral auxiliary. This auxiliary is particularly useful for controlling the stereochemical outcome of reactions such as enolate alkylations and aldol additions. The benzyl group on the nitrogen and the methyl group at the adjacent stereocenter provide a well-defined chiral environment to direct the approach of incoming electrophiles.

Applications

The primary application of a chiral auxiliary derived from this compound is in the diastereoselective functionalization of carbonyl compounds. By temporarily attaching the auxiliary to a carboxylic acid derivative, a chiral enolate can be generated, which then reacts with high facial selectivity. Key applications include:

  • Asymmetric Alkylation: The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acids and their derivatives.[3][4][5]

  • Asymmetric Aldol Reactions: The aldol reaction of chiral enolates with aldehydes allows for the stereocontrolled formation of two new stereocenters, leading to the synthesis of chiral β-hydroxy acids.[1]

  • Asymmetric Diels-Alder Reactions: Chiral oxazolidinones can be used to control the stereochemistry of Diels-Alder cycloadditions.

The versatility of this approach makes it highly valuable in the early stages of drug development and in the total synthesis of complex natural products.[3]

Data Presentation

The following tables summarize representative quantitative data for key asymmetric reactions employing an oxazolidinone auxiliary derived from a chiral amino alcohol, analogous to what would be expected from a this compound-derived auxiliary.

Table 1: Asymmetric Alkylation of N-Acyl Oxazolidinone Derived from a Chiral Amino Alcohol

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideN-Alkylated Oxazolidinone>99:195
2IodomethaneN-Alkylated Oxazolidinone98:292
3Allyl iodideN-Alkylated Oxazolidinone97:390
4Isopropyl iodideN-Alkylated Oxazolidinone95:585

Table 2: Asymmetric Aldol Reaction of N-Acyl Oxazolidinone with Aldehydes

EntryAldehydeProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzaldehydeβ-Hydroxy Adduct>99:190
2Isobutyraldehydeβ-Hydroxy Adduct98:288
3Acetaldehydeβ-Hydroxy Adduct95:582
4Crotonaldehydeβ-Hydroxy Adduct96:485

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary from (1S,2S)-2-Benzylamino-propan-1-ol

This protocol describes the preparation of the chiral oxazolidinone auxiliary from the corresponding amino alcohol.

Materials:

  • (1S,2S)-2-Benzylamino-propan-1-ol

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Toluene, anhydrous

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1S,2S)-2-Benzylamino-propan-1-ol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of phosgene (or triphosgene, 0.4 equivalents) in toluene dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral oxazolidinone.

Protocol 2: Acylation of the Chiral Oxazolidinone Auxiliary

This protocol details the attachment of a carboxylic acid moiety to the chiral auxiliary.

Materials:

  • Chiral oxazolidinone from Protocol 1

  • Acyl chloride (e.g., propionyl chloride)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Ammonium chloride (saturated aqueous solution)

Procedure:

  • Dissolve the chiral oxazolidinone (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add n-BuLi (1.05 equivalents) dropwise and stir the resulting solution for 30 minutes.

  • Add the acyl chloride (1.1 equivalents) dropwise and stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Protocol 3: Diastereoselective Alkylation of the N-Acyl Oxazolidinone

This protocol describes the stereoselective alkylation of the acylated auxiliary.

Materials:

  • N-Acyl oxazolidinone from Protocol 2

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Ammonium chloride (saturated aqueous solution)

Procedure:

  • To a solution of the N-acyl oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, add NaHMDS or LDA (1.1 equivalents) dropwise.

  • Stir the solution for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. The crude product can be purified by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 4: Removal of the Chiral Auxiliary

This protocol outlines the cleavage of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone from Protocol 3

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (aqueous solution)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1 equivalent) in a mixture of THF and water (3:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4 equivalents) followed by an aqueous solution of LiOH (2 equivalents).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Wash the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the desired carboxylic acid with an appropriate organic solvent.

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to obtain the final product.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (from this compound) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Attachment->Diastereoselective_Reaction Chiral Intermediate Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Diastereomeric Product Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Diastereoselective_Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone (Chiral Auxiliary Attached) Enolate Chiral Z-Enolate (Planar and Rigid) Acyl_Oxazolidinone->Enolate + Base Base Base (e.g., NaHMDS) Transition_State Chelated Transition State (Steric Hindrance Directs Attack) Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Product Alkylated Product (High Diastereoselectivity) Transition_State->Product

Caption: Mechanism of diastereoselective alkylation.

Asymmetric_Aldol_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Outcome Chiral_Enolate Chiral Enolate (from N-Acyl Oxazolidinone) Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Chiral_Enolate->Zimmerman_Traxler_TS Aldehyde Aldehyde (R'CHO) Aldehyde->Zimmerman_Traxler_TS Diastereomeric_Adduct Diastereomerically Pure Aldol Adduct Zimmerman_Traxler_TS->Diastereomeric_Adduct Stereoselective C-C Bond Formation Stereocenters Two New Stereocenters (Controlled Configuration) Diastereomeric_Adduct->Stereocenters

Caption: Logical flow of an asymmetric aldol reaction.

References

Application Notes and Protocols for N-Benzylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-benzylation of amino alcohols, a crucial transformation in organic synthesis for the introduction of a benzyl protecting group or for the synthesis of pharmacologically active molecules. The protocols outlined below detail two common and effective methods: direct N-alkylation with benzyl halides and reductive amination.

Method 1: Direct N-Alkylation with Benzyl Halides

This method involves the direct reaction of an amino alcohol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. It is a straightforward and widely used procedure for N-benzylation.

General Reaction Scheme

AminoAlcohol R-CH(OH)-CH2-NH2 (Amino Alcohol) Product R-CH(OH)-CH2-NH-CH2-C6H5 (N-Benzyl Amino Alcohol) AminoAlcohol->Product BenzylHalide C6H5-CH2-X (Benzyl Halide, X = Br, Cl) BenzylHalide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Ethanol/Water) Byproduct HX AminoAlcohol R-CH(OH)-CH2-NH2 (Amino Alcohol) Imine [R-CH(OH)-CH2-N=CH-Ar] (Intermediate Imine) AminoAlcohol->Imine ArylAldehyde Ar-CHO (Aryl Aldehyde) ArylAldehyde->Imine ReducingAgent Reducing Agent (e.g., α-picoline-borane) Product R-CH(OH)-CH2-NH-CH2-Ar (N-Arylmethyl Amino Alcohol) ReducingAgent->Product Solvent Solvent/Acid (e.g., Methanol/Acetic Acid) Imine->Product Start Start ReactionSetup Reaction Setup (Amino Alcohol, Reagents, Solvent) Start->ReactionSetup Reaction Reaction (Stirring, Heating if necessary) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Application Notes and Protocols for the Large-Scale Synthesis of N-Benzyl-L-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of N-Benzyl-L-alaninol, a valuable chiral building block in pharmaceutical and organic synthesis. The primary and most industrially viable route to this compound is the reductive amination of L-alaninol with benzaldehyde. This process involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Synthetic Pathway: Reductive Amination

The synthesis of N-Benzyl-L-alaninol is typically achieved through a one-pot or two-step reductive amination process.[1] In this reaction, L-alaninol is reacted with benzaldehyde to form a Schiff base (imine intermediate), which is then reduced in situ or in a subsequent step to yield N-Benzyl-L-alaninol.[2] Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.[3][4] For large-scale operations, process safety, cost of reagents, and ease of work-up are critical considerations.

Synthesis_Pathway L_alaninol L-Alaninol Intermediate Imine Intermediate L_alaninol->Intermediate + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product N-Benzyl-L-alaninol Intermediate->Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Intermediate

Caption: General reaction scheme for the synthesis of N-Benzyl-L-alaninol.

Comparative Analysis of Synthetic Protocols

The selection of a specific protocol for the large-scale synthesis of N-Benzyl-L-alaninol will depend on factors such as available equipment, cost, and desired purity. The following table summarizes key quantitative data from various reported methods.

Protocol Starting Materials Reducing Agent Solvent(s) Reaction Temperature Reaction Time Yield (%) Reference
Method 1 L-Alaninol, BenzaldehydeSodium borohydrideDichloromethane, Methanol0-25 °C19 h (imine), 18 h (reduction)60[2][5]
Method 2 L-Alaninol, BenzaldehydeSodium borohydrideEthanolReflux (imine), 0-20 °C (reduction)6 h (imine), 4 h (reduction)86[2]

Experimental Protocols

Below are detailed protocols for the synthesis of N-Benzyl-L-alaninol based on established literature procedures.

Protocol 1: Two-Solvent Synthesis with Dichloromethane and Methanol

This method involves the formation of the imine in dichloromethane followed by reduction in methanol.

Materials:

  • (S)-2-Amino-1-propanol (L-alaninol)

  • Benzaldehyde

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol

  • Sodium borohydride

  • 3M Hydrochloric acid

  • Sodium hydroxide pellets

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (S)-2-Amino-1-propanol (17.5 g, 233 mmol) and benzaldehyde (26 g, 245 mmol) in dichloromethane, add anhydrous magnesium sulfate (70 g).

  • Stir the reaction mixture at 25 °C for 19 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain a yellow solid.

  • Dissolve the residue in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (11 g, 288 mmol) in portions at 0 °C.

  • Allow the reaction to stir at 25 °C for an additional 18 hours.

  • Concentrate the reaction solution and carefully quench the residue with 3M aqueous hydrochloric acid.

  • Extract the aqueous phase with ether (4 x 200 mL).

  • Cool the aqueous phase to 0 °C and adjust the pH to 11-12 with sodium hydroxide pellets.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate to yield the product.[2][5]

Protocol 2: One-Pot Synthesis in Ethanol

This protocol describes a more streamlined one-pot synthesis in ethanol.

Materials:

  • L-Alaninol

  • Benzaldehyde

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 200 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), L-alaninol (0.75 g, 10 mmol), and 50 mL of ethanol.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature.

  • In an ice-water bath, add sodium borohydride (1.13 g, 30 mmol) stepwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water (40 mL).

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (3 x 30 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude product.

  • The product can be further purified by column chromatography using a mixture of hexanes and ethyl acetate as the eluent.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-Benzyl-L-alaninol.

Workflow start Combine L-Alaninol, Benzaldehyde, and Solvent reflux Heat to Reflux (Imine Formation) start->reflux cool Cool to 0-25°C reflux->cool add_reductant Add Reducing Agent (e.g., NaBH4) cool->add_reductant stir Stir to Complete Reduction add_reductant->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Sulfate wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure N-Benzyl-L-alaninol purify->product

Caption: General experimental workflow for N-Benzyl-L-alaninol synthesis.

Safety and Scale-Up Considerations

For large-scale synthesis, several factors must be carefully considered:

  • Exothermic Reactions: The quenching of excess sodium borohydride with acid is highly exothermic and generates hydrogen gas. This step must be performed with extreme caution, ensuring adequate cooling and ventilation.[2]

  • Solvent Selection: The choice of solvent should consider not only reaction performance but also environmental impact, cost, and safety. Ethanol is often preferred over chlorinated solvents like dichloromethane on an industrial scale.

  • Purification: While column chromatography is suitable for laboratory scale, large-scale purification may necessitate alternative methods such as distillation or crystallization to be economically viable. A patent describes the purification of N-benzyl-alaninol by vacuum distillation.[6]

  • Reagent Handling: Sodium borohydride is a flammable solid and should be handled with care. Benzaldehyde is a combustible liquid and an irritant. Appropriate personal protective equipment should be worn at all times.

References

Application of 2-Benzylamino-propan-1-ol in the Synthesis of Kinase Inhibitors: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylamino-propan-1-ol, a chiral amino alcohol, serves as a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its inherent chirality and bifunctional nature, possessing both a secondary amine and a primary alcohol, allow for the stereospecific construction of complex heterocyclic scaffolds that are frequently found in the core structures of potent and selective kinase inhibitors. This application note details the utility of this compound in the synthesis of a key intermediate for phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, providing protocols and relevant biological data.

The morpholine moiety, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged structure in many kinase inhibitors due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Chiral substituted morpholines, in particular, can impart crucial three-dimensional features to a molecule, enabling specific interactions with the kinase active site and enhancing potency and selectivity. (S)-2-Benzylamino-propan-1-ol is an ideal precursor for the synthesis of chiral (S)-5-methylmorpholine derivatives, which are key components of several advanced PI3K/mTOR inhibitors.

Application in the Synthesis of PI3K/mTOR Inhibitors

A prominent application of chiral amino alcohols, such as derivatives of 2-amino-propan-1-ol, is in the synthesis of dual PI3K/mTOR inhibitors like GDC-0980.[1] The synthesis of the core morpholinopyrimidine scaffold of these inhibitors relies on the construction of a chiral substituted morpholine. This compound can be readily converted to the necessary chiral morpholine intermediate.

Synthetic Pathway Overview

The general synthetic strategy involves the construction of a 2,5-disubstituted morpholine from (S)-2-benzylamino-propan-1-ol. This intermediate is then coupled to a pyrimidine core, which is further elaborated to yield the final kinase inhibitor.

G A (S)-2-Benzylamino-propan-1-ol B Debenzylation A->B e.g., Hydrogenolysis C (S)-2-Aminopropan-1-ol B->C D Cyclization with a suitable dielectrophile C->D E (S)-5-Methylmorpholin-3-one (or related intermediate) D->E F Coupling to 2,4-dichloro-pyrimidine derivative E->F G Chiral Morpholinopyrimidine Core F->G H Further Functionalization (e.g., Suzuki Coupling) G->H I Final Kinase Inhibitor (e.g., GDC-0980 analogue) H->I

Synthetic workflow from this compound.

Quantitative Data: Biological Activity of Resulting Kinase Inhibitors

The following table summarizes the inhibitory activity of GDC-0980, a representative kinase inhibitor whose synthesis can be achieved using a chiral morpholine intermediate derived from a 2-aminopropan-1-ol precursor.

Kinase TargetInhibitorIC50 (nM)Ki (nM)Reference
PI3KαGDC-09805-[1]
PI3KβGDC-098027-[1]
PI3KδGDC-09807-[1]
PI3KγGDC-098014-[1]
mTORGDC-0980-17[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-5-Methylmorpholin-3-one from (S)-2-Benzylamino-propan-1-ol

This protocol describes a plausible synthetic route to a key chiral morpholine intermediate.

Step 1: Debenzylation of (S)-2-Benzylamino-propan-1-ol to (S)-2-Aminopropan-1-ol

  • Dissolve (S)-2-benzylamino-propan-1-ol (1 equivalent) in methanol.

  • Add Palladium on carbon (10% w/w, 0.1 equivalents) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-aminopropan-1-ol.

Step 2: Cyclization to (S)-5-Methylmorpholin-3-one

  • Dissolve (S)-2-aminopropan-1-ol (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(1-hydroxypropan-2-yl)-2-chloroacetamide is then cyclized by treatment with a base such as sodium hydride in a suitable solvent like THF to yield (S)-5-methylmorpholin-3-one.

Protocol 2: Kinase Inhibition Assay (General Procedure)

The inhibitory activity of the synthesized compounds against PI3K and mTOR can be determined using various biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the appropriate lipid substrate (for PI3K) or protein substrate (for mTOR), and ATP.

  • Add the diluted test compound to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).

  • Add a detection solution containing a labeled antibody that recognizes the phosphorylated product.

  • After another incubation period, read the plate on a suitable plate reader to measure the TR-FRET signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Transcription Gene Transcription S6K->Transcription promotes _4EBP1->Transcription inhibits inhibition of GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Synthesized Inhibitor (e.g., GDC-0980 analogue) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a key chiral starting material for the synthesis of complex heterocyclic structures essential for the development of targeted kinase inhibitors. Its application in the preparation of chiral morpholine scaffolds for PI3K/mTOR inhibitors highlights its importance in modern drug discovery. The provided synthetic strategies and biological data serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-benzylamino-propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common and practical methods for synthesizing this compound are:

  • Reductive Amination: This involves the reaction of 2-amino-propan-1-ol (alaninol) with benzaldehyde to form an intermediate imine, which is then reduced to the desired secondary amine. Alternatively, 1-hydroxy-propan-2-one can be reacted with benzylamine followed by reduction. This is often a one-pot reaction.

  • N-alkylation: This is a direct reaction between 2-amino-propan-1-ol and a benzylating agent, such as benzyl bromide or benzyl chloride, typically in the presence of a base.

Q2: What is the most common side product I should be aware of?

A2: The most prevalent side product in both common synthetic routes is the tertiary amine, 1-(dibenzylamino)propan-2-ol . This occurs due to over-alkylation of the desired secondary amine.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side product formation: Significant formation of side products, particularly the dibenzylated product, will reduce the yield of the desired compound.

  • Sub-optimal reaction conditions: Factors such as temperature, reaction time, and reagent stoichiometry can greatly impact the yield.

  • Issues with starting material quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Work-up and purification losses: The desired product might be lost during extraction, washing, or purification steps.

Q4: I am seeing an unexpected spot on my TLC plate. What could it be?

A4: An unexpected spot could be one of several possibilities:

  • Unreacted starting materials (2-amino-propan-1-ol, benzaldehyde, or benzyl halide).

  • The dibenzylated side product (1-(dibenzylamino)propan-2-ol).

  • If using reductive amination of 1-hydroxy-propan-2-one, you might see self-condensation products of the starting ketone.

  • In the case of reductive amination, you may have some unreduced imine intermediate.

Troubleshooting Guides

Issue 1: High levels of the dibenzylated side product, 1-(dibenzylamino)propan-2-ol
  • Cause: Excess of the benzylating agent (benzaldehyde or benzyl halide) or prolonged reaction times can lead to the further reaction of the desired secondary amine to form the tertiary amine.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of 2-amino-propan-1-ol to the benzylating agent. A slight excess of the amine may be used to suppress the formation of the tertiary amine.

    • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time. This favors the formation of the mono-benzylated product.

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed, before significant amounts of the dibenzylated product are formed.

Issue 2: Presence of unreacted starting materials in the final product
  • Cause: The reaction has not gone to completion.

  • Solution:

    • Reaction Time: Increase the reaction time. Continue to monitor until the starting material is no longer visible by TLC.

    • Temperature: Gently heating the reaction mixture may be necessary to drive it to completion.

    • Catalyst/Reducing Agent: In reductive amination, ensure the reducing agent is active and added in the correct amount. For N-alkylation, ensure the base is appropriate and present in sufficient quantity to neutralize the acid formed during the reaction.

Data on Common Side Products

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of the expected side products and their characteristics.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Observations
1-(Dibenzylamino)propan-2-olC₁₇H₂₁NO255.36Higher Rf value on TLC compared to the desired product. Detectable by LC-MS.
Unreacted 2-amino-propan-1-olC₃H₉NO75.11Lower Rf value on TLC.
Unreacted BenzaldehydeC₇H₆O106.12May be visible on TLC; has a characteristic almond-like smell.
Benzyl alcoholC₇H₈O108.14Can be formed from the reduction of benzaldehyde in reductive amination.

Experimental Protocols

Key Experiment: Reductive Amination of 2-Amino-propan-1-ol with Benzaldehyde

Materials:

  • 2-Amino-propan-1-ol

  • Benzaldehyde

  • Methanol (or another suitable solvent)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (if using NaBH(OAc)₃)

  • Dichloromethane (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-propan-1-ol (1.0 eq) in methanol.

  • Add benzaldehyde (1.0 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Start_Amine 2-Amino-propan-1-ol Intermediate_Imine Intermediate Imine Start_Amine->Intermediate_Imine Start_Aldehyde Benzaldehyde Start_Aldehyde->Intermediate_Imine Product This compound (Desired Product) Intermediate_Imine->Product + Reducing Agent Side_Product 1-(Dibenzylamino)propan-2-ol (Side Product) Product->Side_Product + Benzaldehyde + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: Main reaction pathway and side product formation in the synthesis of this compound via reductive amination.

Troubleshooting_Logic Problem High Level of Dibenzylated Side Product Cause1 Excess Benzylating Agent Problem->Cause1 Cause2 Prolonged Reaction Time Problem->Cause2 Solution1 Control Stoichiometry (1:1) Cause1->Solution1 Solution2 Slow Addition of Benzylating Agent Cause1->Solution2 Solution3 Monitor Reaction and Stop at Completion Cause2->Solution3

Caption: Troubleshooting logic for the formation of the dibenzylated side product.

Troubleshooting low yield in the reductive amination of alaninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the reductive amination of alaninol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reductive amination of alaninol is resulting in a low yield. What are the most common causes?

Low yields in the reductive amination of alaninol can stem from several factors. The reaction proceeds in two main stages: the formation of an imine intermediate between alaninol and the carbonyl compound, followed by the reduction of this imine to the desired N-alkylated alaninol.[1] Issues can arise in either of these stages.

Common causes for low yield include:

  • Inefficient Imine Formation: The equilibrium between the reactants (alaninol and the carbonyl compound) and the imine may not favor the imine. This can be due to the presence of water, inappropriate pH, or steric hindrance.[2]

  • Side Reactions of the Carbonyl Compound: The reducing agent can directly reduce the starting aldehyde or ketone to an alcohol, competing with the reduction of the imine.[2] This is particularly problematic with strong reducing agents like sodium borohydride.

  • Over-alkylation: The newly formed secondary amine can react further with the carbonyl compound and undergo a second reductive amination, leading to a tertiary amine byproduct.[3]

  • Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the reaction's efficiency.

  • Instability of the Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions, leading to their decomposition and reduced activity.[4]

Q2: How do I choose the right reducing agent for the reductive amination of alaninol?

The choice of reducing agent is critical for a successful reaction. The ideal reducing agent should selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound.[5]

Here is a comparison of common reducing agents:

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) A mild and selective reducing agent, often the preferred choice for one-pot reductive aminations.[5][6] It is effective under neutral to weakly acidic conditions and tolerates a wide range of functional groups.[6]
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent that is stable in acidic conditions.[2] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[5]
Sodium Borohydride (NaBH₄) A less expensive but also less selective reducing agent.[7] It can reduce both the imine and the starting carbonyl compound. To minimize the reduction of the carbonyl, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[8]

Q3: The formation of the imine intermediate seems to be the problem. How can I improve it?

Optimizing imine formation is crucial for a high-yielding reductive amination.

  • pH Control: The formation of an imine is typically favored under mildly acidic conditions (pH 4-6). An acidic catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the amine group of alaninol, rendering it non-nucleophilic.[9]

  • Water Removal: The formation of an imine from an aldehyde/ketone and an amine releases a molecule of water.[2] Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or through azeotropic distillation.[4][8]

  • Reaction Time and Temperature: Allowing sufficient time for the imine to form before adding the reducing agent can be beneficial, especially when using a less selective reducing agent like NaBH₄.[8] Gentle heating can sometimes accelerate imine formation.[8]

Q4: I suspect side reactions are lowering my yield. What are the likely side products and how can I minimize them?

Several side reactions can occur during the reductive amination of alaninol.

  • Reduction of the Carbonyl Compound: As mentioned, the starting aldehyde or ketone can be reduced to the corresponding alcohol. To avoid this, use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[5][6]

  • Over-alkylation: The product, a secondary amine, can react again with the aldehyde or ketone to form a tertiary amine. This can be minimized by using a stoichiometric amount of the carbonyl compound or a slight excess of alaninol.[3]

  • O-Alkylation: Although less common, the hydroxyl group of alaninol could potentially be alkylated under certain conditions. Using a selective N-alkylation method and avoiding harsh basic conditions can help prevent this.

Q5: Are there any specific considerations for the reductive amination of an amino alcohol like alaninol?

The presence of the hydroxyl group in alaninol is an important consideration. While generally unreactive under standard reductive amination conditions, it is good practice to be aware of potential, albeit less common, side reactions such as O-alkylation. The choice of a mild and selective reducing agent like STAB is generally recommended to avoid complications.[6]

Experimental Protocols

Below are detailed experimental protocols for the reductive amination of alaninol.

Protocol 1: Reductive Amination of L-Alaninol with Benzaldehyde using Sodium Borohydride [8][10]

This protocol follows a two-step, one-pot procedure where the imine is formed prior to the addition of the reducing agent.

  • Imine Formation:

    • In a round-bottom flask, dissolve (S)-2-Amino-1-propanol (L-alaninol) (17.5 g, 233 mmol) and benzaldehyde (26 g, 245 mmol) in dichloromethane.

    • Add anhydrous magnesium sulfate (70 g) as a dehydrating agent.

    • Stir the mixture at 25 °C for 19 hours.

    • Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine as a yellow solid.

  • Reduction:

    • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (11 g, 288 mmol) in portions, being mindful of gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 18 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully quench the residue with 3M aqueous hydrochloric acid.

    • Extract the aqueous phase with ether (4 x 200 mL) to remove any unreacted benzaldehyde and other non-basic impurities.

    • Cool the aqueous phase to 0 °C and adjust the pH to 11-12 with sodium hydroxide pellets.

    • Extract the basic aqueous phase with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product, (S)-2-(benzylamino)propan-1-ol. A reported yield for this procedure is 60%.[8][10]

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB) [11]

This protocol is a general one-pot procedure that can be adapted for the reaction of alaninol with various aldehydes and ketones.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 equivalent) and alaninol (1.0-1.2 equivalents) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • If the amine salt is used, add a base like triethylamine (TEA) to liberate the free amine.

    • For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Reductive Amination:

    • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction is typically stirred at room temperature until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes yield data for the reductive amination of alaninol with benzaldehyde under different conditions.

Alaninol DerivativeCarbonyl CompoundReducing AgentSolvent(s)Reaction ConditionsYield (%)Reference
(S)-2-Amino-1-propanolBenzaldehydeSodium BorohydrideDichloromethane, MethanolImine formation at 25°C for 19h, followed by reduction at 25°C for 18h.60[8][10]
2-amino-alkylalcoholBenzaldehydeSodium BorohydrideEthanolReflux for 6h for imine formation, followed by reduction at room temperature for 4h.86[8]

Visual Diagrams

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Alaninol Alaninol Mix Mix Reactants (Solvent, optional catalyst) Alaninol->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Imine Imine Intermediate Mix->Imine H₂O released Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducing_Agent Product N-Alkylated Alaninol Reducing_Agent->Product Quench Quench Reaction Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: General experimental workflow for the reductive amination of alaninol.

Troubleshooting_Low_Yield cluster_imine_solutions Solutions for Poor Imine Formation cluster_reduction_issues Issues During Reduction cluster_reduction_solutions Solutions for Side Reactions cluster_other_issues Other Potential Issues Start Low Yield Observed Check_Imine Q: Is the imine forming? (Monitor by TLC/NMR) Start->Check_Imine No_Imine A: No/Poor Imine Formation Check_Imine->No_Imine No Yes_Imine A: Imine Forms Check_Imine->Yes_Imine Yes Adjust_pH Adjust pH to 4-6 (e.g., with AcOH) No_Imine->Adjust_pH Remove_H2O Remove Water (Dehydrating agent or azeotropic distillation) No_Imine->Remove_H2O Increase_Time_Temp Increase reaction time/temperature for imine formation No_Imine->Increase_Time_Temp Check_Side_Products Q: Are there side products? (e.g., reduced carbonyl, over-alkylation) Yes_Imine->Check_Side_Products Yes_Side_Products A: Yes, side products observed Check_Side_Products->Yes_Side_Products Yes No_Side_Products A: No major side products Check_Side_Products->No_Side_Products No Change_Reducing_Agent Use a milder reducing agent (e.g., NaBH(OAc)₃) Yes_Side_Products->Change_Reducing_Agent Stoichiometry Adjust stoichiometry (1:1 or slight excess of alaninol) Yes_Side_Products->Stoichiometry Check_Reagent_Quality Check quality/activity of reducing agent No_Side_Products->Check_Reagent_Quality Optimize_Conditions Optimize solvent, temperature, and time No_Side_Products->Optimize_Conditions

Caption: Troubleshooting flowchart for low yield in the reductive amination of alaninol.

References

Optimizing reaction conditions for the N-benzylation of primary amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of primary amino alcohols. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and selectivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-benzylation of primary amino alcohols, offering potential causes and solutions in a question-and-answer format.

Q1: My N-benzylation reaction is resulting in a low yield of the desired product. What are the initial checks I should perform?

Low product yield is a common issue stemming from several potential factors. A systematic check of your experimental setup and reagents is the first step in troubleshooting.

Initial Troubleshooting Steps:

  • Reagent Purity: Verify the purity of your primary amino alcohol and benzylating agent. Impurities can catalyze side reactions or inhibit the main reaction. For instance, 4-aminobenzyl alcohol is susceptible to air oxidation, which can be identified by a yellow or brown discoloration.[1]

  • Solvent Quality: Ensure that your solvents are anhydrous and free of peroxides, particularly for reactions sensitive to moisture.

  • Reaction Atmosphere: The amine and alcohol functional groups can be sensitive to oxidation.[1] If not essential for the reaction mechanism, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[1]

  • Temperature Control: Rapid addition of reagents can cause temperature spikes, leading to side reactions or decomposition of reactants.[1] Ensure your reaction is maintained at the optimal temperature.

Q2: I'm observing the formation of multiple products, suggesting significant side reactions. What are the common competing reactions?

The bifunctional nature of primary amino alcohols makes them susceptible to several competing reaction pathways that can lower the yield of the N-benzylated product.

Primary Side Reactions:

  • Overalkylation: The primary amine product is often more nucleophilic than the starting ammonia or amine, leading to the formation of dibenzylated and even tribenzylated products. This is a dominant side reaction.[2][3][4][5]

  • Oxidation: The benzyl alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or prolonged exposure to air. The amino group is also susceptible to oxidation.[1]

  • Polymerization: Under acidic conditions, benzyl alcohols are prone to polymerization.[1]

  • Hydrogenolysis and Decarbonylation: In reactions employing certain catalysts like Raney Ni, hydrogenolysis of benzyl alcohol to toluene and decarbonylation of the benzaldehyde intermediate to benzene can occur.[2][3]

Q3: How can I improve the selectivity for mono-N-benzylation and minimize overalkylation?

Controlling the reaction stoichiometry and choosing the right catalyst and reaction conditions are crucial for achieving selective mono-N-benzylation.

Strategies to Enhance Mono-N-benzylation Selectivity:

  • Ammonia/Amine Source Ratio: Using a higher molar ratio of the ammonia source to the benzyl alcohol substrate can favor the formation of the primary amine and suppress overalkylation.[2]

  • Catalyst Selection: The choice of catalyst plays a significant role. For instance, while Ni/Al2O3–SiO2 can lead to the formation of secondary amines as the major product, Raney Ni has shown better selectivity for primary amines under optimized conditions.[2][3] Pd-doped La-BDC MOF has also been reported as an efficient catalyst for selective N-benzylation.[6][7]

  • Protecting Groups: In complex syntheses, protecting the hydroxyl group of the amino alcohol can prevent its reaction and direct the benzylation to the amino group. Common protecting groups for alcohols include silyl ethers like TBDMS.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for N-benzylation of primary amino alcohols?

Optimal conditions can vary significantly based on the specific substrates and desired product. However, some general guidelines can be followed. The "hydrogen borrowing" or "hydrogen auto-transfer" methodology is a common, environmentally friendly approach that produces only water as a by-product.[6][7]

Q2: When is it necessary to use a protecting group for the amino or alcohol functionality?

Protecting groups are essential when you need to perform a reaction selectively at one functional group while another reactive group is present.[1]

  • Protecting the Alcohol: If you are targeting the amino group for alkylation, the alcohol should be protected to prevent O-alkylation.

  • Protecting the Amine: If you need to modify the alcohol group (e.g., oxidation, esterification), the amino group must be protected due to its nucleophilicity.[1] Common amine protecting groups include Boc and Cbz.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Amination of Vanillyl Alcohol [2][3]

EntryCatalystAmmonia SourceSubstrate:(NH₄)₂CO₃ RatioConversion (%)Selectivity (%)Isolated Yield (%)
1Ni/Al₂O₃–SiO₂(NH₄)₂CO₃1:1>9919-
2Ni/Al₂O₃–SiO₂(NH₄)₂CO₃1:2>9936-
3Ni/Al₂O₃–SiO₂(NH₄)₂CO₃1:3>9945-
4Ni/Al₂O₃–SiO₂(NH₄)₂CO₃1:4>995840

General reaction conditions: Ni/Al₂O₃–SiO₂ catalyst, vanillyl alcohol substrate, (NH₄)₂CO₃, 3 mL t-amyl alcohol, 140 °C, 18 h.

Table 2: Influence of Reaction Parameters on Primary Benzylamine Selectivity [2][3]

Parameter VariedConditionsConversion (%)Selectivity (%)
Catalyst Amount50-400 mg Raney Ni 280083-9761 (at 200 mg)
Ammonia Equivalents1.3–7.8 mmol aq. NH₃--
Reaction Temperature160–180 °C-Optimal at 180 °C
Reaction Time2–24 h--

General reaction conditions: Benzyl alcohol (1 mmol), aq. NH₃ (25 wt %), Raney Ni 2800, dodecane (internal standard).

Experimental Protocols

General Procedure for N-Alkylation of Amines with Alcohols using a Zinc(II) Catalyst [8]

  • In a reaction tube, combine the amine (1.0 mmol), alcohol (1.2 mmol), Zn(II) catalyst (3.0 mol %), and tBuOK (0.5 mmol).

  • Add 3.0 mL of dry and degassed toluene to the tube.

  • Seal the tube tightly with a PTFE screw cap.

  • Place the reaction mixture in a preheated oil bath at 120 °C.

  • Continue the reaction for 16 hours.

  • After completion, evaporate the solvent and volatiles under vacuum.

  • Purify the crude reaction mixture by column chromatography using ethyl acetate and hexane as the eluent.

Representative Procedure for Catalytic N-Benzylation using a Pd@La-BDC MOF Catalyst [6]

  • Charge a Teflon tube with the amine (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the MOF catalyst (5 mol %).

  • Seal the Teflon tube and place it in a preheated furnace.

  • After the designated reaction time, cool the reaction mixture.

  • Filter the heterogeneous catalyst from the mixture.

  • Analyze the percentage yields of the products using GC analysis with n-hexadecane as an internal standard.

Visualizations

Troubleshooting_Workflow start Low Yield in N-Benzylation reagent_check Check Reagent Purity & Solvent Quality start->reagent_check atmosphere_check Ensure Inert Atmosphere reagent_check->atmosphere_check temp_control Verify Temperature Control atmosphere_check->temp_control side_reactions Analyze for Side Reactions temp_control->side_reactions overalkylation Overalkylation Observed side_reactions->overalkylation Yes oxidation Oxidation Products Detected side_reactions->oxidation Yes polymerization Polymerization Occurred side_reactions->polymerization Yes successful_optimization Successful Optimization side_reactions->successful_optimization No optimize_ratio Optimize Amine/Alcohol Ratio overalkylation->optimize_ratio change_catalyst Change Catalyst overalkylation->change_catalyst protecting_group Use Protecting Group overalkylation->protecting_group antioxidants Add Antioxidants or Degas Solvents oxidation->antioxidants adjust_ph Adjust Reaction pH polymerization->adjust_ph optimize_ratio->successful_optimization change_catalyst->successful_optimization protecting_group->successful_optimization antioxidants->successful_optimization adjust_ph->successful_optimization

Caption: Troubleshooting workflow for low yield in N-benzylation reactions.

Reaction_Pathway cluster_main Desired N-Benzylation Pathway cluster_side Common Side Reactions AminoAlcohol Primary Amino Alcohol Imine Imine Intermediate AminoAlcohol->Imine + Benzyl Alcohol - H₂O BenzylAlcohol Benzyl Alcohol Oxidation Aldehyde/Carboxylic Acid BenzylAlcohol->Oxidation [O] Product Mono-N-Benzylated Product Imine->Product + [H] (from Benzyl Alcohol) Overalkylation Di/Tri-Benzylated Product Product->Overalkylation + Benzyl Alcohol

Caption: Reaction pathways in the N-benzylation of primary amino alcohols.

References

Technical Support Center: Purification of 2-benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzaldehyde from 2-benzylamino-propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted benzaldehyde from my this compound product?

A1: The most common and effective methods for purifying this compound and removing unreacted benzaldehyde include:

  • Acid-Base Extraction: This technique exploits the basicity of the amine product to separate it from the neutral benzaldehyde.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.

  • Vacuum Distillation: This is suitable for separating liquids with different boiling points, especially for thermally sensitive compounds.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on the scale of your reaction, the desired purity of your final product, and the available equipment.

  • Acid-base extraction is a good first step for bulk removal of benzaldehyde and is easily scalable.

  • Column chromatography is ideal for achieving high purity, especially for smaller scale reactions.

  • Vacuum distillation is a viable option for large-scale purification if the product is thermally stable under vacuum.

Q3: Can I use a chemical wash with sodium bisulfite to remove benzaldehyde?

A3: Yes, a chemical wash with a saturated sodium bisulfite solution is a common method to remove unreacted aldehydes. The bisulfite forms a water-soluble adduct with benzaldehyde, which can then be easily separated in an aqueous wash.

Q4: My final product is an oil, even after purification. What should I do?

A4: this compound can be a low-melting solid or an oil, especially if trace impurities are present. If you expect a solid product, try scratching the inside of the flask with a glass rod to induce crystallization. You can also try cooling the oil in an ice bath. If it remains an oil, it may still be of high purity. Purity should be assessed by analytical methods such as NMR or GC-MS.

Troubleshooting Guides

Issue 1: Benzaldehyde is still present in the product after acid-base extraction.
Possible Cause Solution
Incomplete protonation of the amine.Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the this compound. Use a pH meter or pH paper to verify.
Insufficient washing of the organic layer.Increase the number of washes with the acidic solution. Three to four washes are typically recommended.
Emulsion formation during extraction.To break emulsions, you can add a small amount of brine (saturated NaCl solution) or let the separatory funnel stand for a longer period. In stubborn cases, filtering the mixture through a pad of celite can be effective.
Incomplete back-extraction.Ensure the pH of the aqueous layer is sufficiently basic (pH 11-12) during the final extraction step to deprotonate the amine and allow it to move back into the organic phase.
Issue 2: Poor separation of spots on TLC during column chromatography.
Possible Cause Solution
Incorrect solvent system (eluent).The polarity of the eluent is critical. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. If they are too low (low Rf), it is not polar enough. A common eluent system for this separation is a mixture of hexanes and ethyl acetate. You can adjust the ratio to achieve better separation.
Column overloading.Too much crude product was loaded onto the column. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Column was not packed properly.An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Co-elution of product and impurity.If benzaldehyde and your product have very similar polarities, you may need to try a different stationary phase (e.g., alumina) or a different solvent system.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. The efficiency of benzaldehyde removal is highly dependent on the specific experimental conditions and the initial amount of impurity.

Purification Method Typical Yield of this compound Typical Purity Efficiency of Benzaldehyde Removal
Acid-Base Extraction60%[1]>95%Good for bulk removal
Column Chromatography86%[2]>98%High
Vacuum DistillationVariable>97%High, dependent on boiling point difference

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a known synthesis of (S)-2-(benzylamino)propan-1-ol.[1]

  • Acidification: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane. Transfer the solution to a separatory funnel. Add 3M aqueous hydrochloric acid and shake vigorously. Check the pH of the aqueous layer to ensure it is between 1 and 2.

  • Extraction of Impurities: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the organic layer, which contains the unreacted benzaldehyde and other non-basic impurities. Wash the aqueous layer with fresh diethyl ether (4 x 200 mL for a 233 mmol scale reaction) to remove any remaining traces of benzaldehyde.[1]

  • Basification: Cool the aqueous layer in an ice bath and slowly add sodium hydroxide pellets or a concentrated NaOH solution until the pH is between 11 and 12.[1] This will deprotonate the amine, making it soluble in organic solvents again.

  • Product Extraction: Extract the aqueous layer with dichloromethane.[1] Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified this compound. A yield of approximately 60% can be expected.[1]

Protocol 2: Purification by Column Chromatography

This protocol is based on a general procedure for the purification of secondary amines after reductive amination.[2]

  • Adsorbent and Eluent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). A common eluent system for separating benzaldehyde from an amine product is a gradient of hexanes and ethyl acetate (starting from 20:1 and gradually increasing the polarity to 5:1).[2]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the hexanes/ethyl acetate mixture, starting with the less polar composition. Benzaldehyde, being less polar than the amino alcohol, should elute first.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A yield of around 86% has been reported for similar separations.[2]

Protocol 3: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a stir bar.

  • Distillation: Begin stirring and slowly apply vacuum. The boiling point of this compound is 292.2°C at atmospheric pressure.[3] Under vacuum, the boiling point will be significantly lower. For example, at 1 mmHg, the estimated boiling point would be in the range of 130-150°C.

  • Fraction Collection: Gently heat the flask. Collect any low-boiling impurities (like residual benzaldehyde, boiling point 178.1°C at atmospheric pressure) as a forerun. Then, collect the main fraction of this compound at its boiling point under the applied vacuum.

Visualizations

experimental_workflow_acid_base_extraction Workflow for Acid-Base Extraction cluster_start Initial State cluster_process Purification Steps cluster_end Final Products Crude Product Crude Product (this compound + Benzaldehyde) Dissolve Dissolve in Organic Solvent Crude Product->Dissolve Add Acid Add Aqueous Acid (HCl) (pH 1-2) Dissolve->Add Acid Separate Layers Separate Layers Add Acid->Separate Layers Wash Aqueous Wash Aqueous Layer with Organic Solvent Separate Layers->Wash Aqueous Aqueous Layer (Protonated Amine) Waste Benzaldehyde in Organic Waste Separate Layers->Waste Organic Layer (Benzaldehyde) Add Base Add Aqueous Base (NaOH) (pH 11-12) Wash Aqueous->Add Base Extract Product Extract with Organic Solvent Add Base->Extract Product Dry & Concentrate Dry and Concentrate Organic Layer Extract Product->Dry & Concentrate Purified Product Purified This compound Dry & Concentrate->Purified Product

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_column_chromatography Workflow for Column Chromatography Crude Product Crude Product (this compound + Benzaldehyde) Load Sample Load Crude Product onto Column Crude Product->Load Sample Prepare Slurry Prepare Silica Gel Slurry Pack Column Pack Chromatography Column Prepare Slurry->Pack Column Pack Column->Load Sample Elute Elute with Hexanes/Ethyl Acetate Gradient Load Sample->Elute Collect Fractions Collect Fractions Elute->Collect Fractions TLC Analysis Analyze Fractions by TLC Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Concentrate Concentrate to Obtain Product Combine Pure Fractions->Concentrate Purified Product Purified This compound Concentrate->Purified Product

References

Technical Support Center: Sodium Borohydride Reduction of Imines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sodium borohydride reduction of imines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the sodium borohydride reduction of imines?

A1: The two most prevalent byproducts are:

  • Alcohol: Arising from the reduction of the unreacted starting aldehyde or ketone. This is particularly common in one-pot reductive amination procedures where the reducing agent is present before the complete formation of the imine.[1]

  • Tertiary Amine: Formed from the "over-alkylation" of the desired secondary amine product. The newly formed secondary amine can act as a nucleophile and react with another molecule of the starting aldehyde to form a new imine, which is then reduced to a tertiary amine.[1]

Q2: How can I minimize the formation of the alcohol byproduct?

A2: To minimize the reduction of the starting carbonyl compound, consider the following strategies:

  • Two-Step Procedure: First, ensure the complete formation of the imine before introducing sodium borohydride. Monitor the imine formation via techniques like TLC or LC-MS. Once the starting carbonyl is consumed, add the reducing agent.[1][2]

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder and more selective reducing agents that preferentially reduce the iminium ion over the carbonyl group.[1][2] This makes them ideal for one-pot reactions.

Q3: What strategies can be employed to prevent the formation of tertiary amine byproducts?

A3: Over-alkylation can be suppressed by:

  • Stoichiometry Control: Using a slight excess of the primary amine relative to the aldehyde can increase the probability of the aldehyde reacting with the primary amine instead of the secondary amine product.

  • Slow Addition of the Aldehyde: In some cases, slow addition of the aldehyde to a solution of the amine can help maintain a low concentration of the aldehyde, thus disfavoring the secondary reaction with the product amine.

  • Stepwise Procedure: As with preventing alcohol formation, ensuring complete conversion to the imine before reduction can also help, as the aldehyde is no longer available to react with the secondary amine product.[1]

Q4: What is the optimal pH for the sodium borohydride reduction of imines?

A4: The optimal pH is a balance. Imine formation is typically catalyzed by mild acid (pH ~4.5-6).[3] However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive. For the reduction step with NaBH₄, the reaction is often carried out in alcoholic solvents, and the pH is not strictly controlled. However, it's important to note that NaBH₄ is unstable in acidic conditions. If using a one-pot method with a selective reducing agent like NaBH₃CN, a pH of 6-7 is often recommended to ensure selective reduction of the iminium ion.[1]

Q5: My reaction appears to be complete by TLC (no starting imine), but the yield is low. What are the possible reasons?

A5: Low yields despite complete consumption of the starting material can be due to several factors:

  • Workup Issues: The product amine may be lost during the workup. Amines can sometimes be more water-soluble than expected, especially if they form salts. Ensure you are using the correct pH for extraction and an appropriate organic solvent.

  • Formation of Water-Soluble Boron Complexes: The amine product can form complexes with boron, which may be difficult to break and extract. Acidic or basic washes during workup can help to hydrolyze these complexes.

  • Volatility of the Product: If your product amine is volatile, it may be lost during solvent removal under reduced pressure.

  • Incomplete Reaction: While TLC may indicate the absence of the starting imine, it's possible that some of it has reverted back to the starting aldehyde/ketone and amine via hydrolysis, especially during a prolonged reaction or aqueous workup.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Significant amount of alcohol byproduct in the final product. 1. Incomplete imine formation before reduction in a one-pot reaction.[1] 2. Sodium borohydride is too reactive and reduces the starting carbonyl.1. Switch to a two-step procedure: form the imine first, confirm its formation by TLC/LC-MS, and then add NaBH₄.[1][2] 2. Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) for one-pot reactions.[1]
Presence of a tertiary amine byproduct. The secondary amine product reacts with the remaining aldehyde to form a new imine, which is subsequently reduced.[1]1. Use a slight excess of the primary amine. 2. Perform a two-step reaction to ensure all the aldehyde is consumed before reduction.[1]
Low or no conversion of the imine to the amine. 1. Decomposition of sodium borohydride due to acidic conditions or prolonged exposure to protic solvents. 2. Insufficient amount of reducing agent.1. Ensure the reaction medium is not strongly acidic. Add NaBH₄ to a cooled solution. 2. Use a larger excess of NaBH₄ (e.g., 2-4 equivalents).
Reaction is sluggish or stalls. 1. Steric hindrance around the imine double bond. 2. Low reaction temperature.1. Increase the reaction temperature. Some reductions can be performed at room temperature or with gentle heating.[4] 2. Increase the amount of NaBH₄.
Difficulty in isolating the product after workup. 1. The amine product is soluble in the aqueous phase, especially if protonated. 2. Formation of stable boron-amine complexes.1. Adjust the pH of the aqueous layer to be basic (pH > 9) before extraction to ensure the amine is in its freebase form. 2. Use a more exhaustive extraction with an appropriate organic solvent. 3. During workup, include an acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., NaHCO₃ or NaOH solution) to break up boron complexes and then deprotonate the amine for extraction.

Data Presentation: Comparison of Reducing Agents

Quantitative data on the precise percentage of byproducts formed under different conditions is not extensively available in the literature. However, a qualitative comparison of common reducing agents for reductive amination is presented below.

Reducing Agent Selectivity for Imine/Iminium Ion Tendency to Form Alcohol Byproduct (One-Pot) Tendency to Form Tertiary Amine Byproduct Typical Reaction Conditions
Sodium Borohydride (NaBH₄) Low (reduces aldehydes & ketones)[1]HighModerateTwo-step procedure recommended; alcoholic solvents (MeOH, EtOH).[2]
Sodium Cyanoborohydride (NaBH₃CN) High (at controlled pH)[1][5]LowLowOne-pot; pH 6-7; Methanol.[1] Caution: Toxic, can release HCN gas.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very HighVery LowLowOne-pot; mild acidic conditions (e.g., with acetic acid); aprotic solvents (DCM, DCE).[1]

Experimental Protocols

Two-Step Sodium Borohydride Reduction of a Pre-formed Imine

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Imine Formation

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.1 equiv) in a suitable solvent such as methanol or ethanol (~0.5 M).

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, a dehydrating agent like anhydrous magnesium sulfate can be added, or the reaction can be gently heated.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is no longer detectable.

Step 2: Reduction

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 equiv) portion-wise to the cooled solution. Be cautious of gas evolution (hydrogen).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours or until the imine is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.

  • Workup:

    • Adjust the pH of the solution to be basic (pH > 9) with an aqueous solution of sodium hydroxide or sodium bicarbonate.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Visualizations

Reaction_Pathway cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_byproducts Byproduct Formation Aldehyde/Ketone Aldehyde/Ketone Imine Imine Aldehyde/Ketone->Imine + Amine - H₂O Alcohol Alcohol Aldehyde/Ketone->Alcohol Reduction Primary_Amine Primary Amine Primary_Amine->Imine Secondary_Amine Secondary Amine (Product) Imine->Secondary_Amine NaBH4 NaBH₄ NaBH4->Secondary_Amine Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Aldehyde, then NaBH₄ NaBH4_byproduct NaBH₄ NaBH4_byproduct->Alcohol

Caption: Reaction pathway for the sodium borohydride reduction of an imine, including major byproduct formations.

Experimental_Workflow start Start reactants Mix Aldehyde/Ketone and Amine in Solvent start->reactants monitor_imine Monitor Imine Formation (TLC/LC-MS) reactants->monitor_imine cool Cool to 0 °C monitor_imine->cool Complete add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 warm_stir Warm to RT and Stir add_nabh4->warm_stir monitor_reduction Monitor Reduction (TLC/LC-MS) warm_stir->monitor_reduction quench Quench Reaction monitor_reduction->quench Complete workup Aqueous Workup and Extraction quench->workup purify Purify Product workup->purify end End purify->end

Caption: A typical experimental workflow for the two-step sodium borohydride reduction of an imine.

Troubleshooting_Guide start Low Yield or Impure Product check_byproducts Analyze Byproducts (NMR, GC-MS) start->check_byproducts alcohol_present Alcohol Byproduct Detected check_byproducts->alcohol_present Alcohol Present tertiary_amine_present Tertiary Amine Byproduct Detected check_byproducts->tertiary_amine_present Tertiary Amine Present low_conversion Low Conversion check_byproducts->low_conversion Low Conversion solution_alcohol Solution: Use Two-Step Protocol or a More Selective Reducing Agent (e.g., NaBH(OAc)₃) alcohol_present->solution_alcohol solution_tertiary_amine Solution: Adjust Stoichiometry (excess amine) or Use a Two-Step Protocol tertiary_amine_present->solution_tertiary_amine solution_low_conversion Solution: Increase NaBH₄ Equivalents, Check Reagent Quality, or Increase Temperature low_conversion->solution_low_conversion

Caption: A logical troubleshooting workflow for common issues in sodium borohydride imine reductions.

References

Technical Support Center: Enhancing Diastereoselectivity with 2-Benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific use of 2-benzylamino-propan-1-ol as a chiral auxiliary for improving diastereoselectivity is limited. The following troubleshooting guides and FAQs are based on the general principles of asymmetric synthesis using analogous chiral amino alcohol auxiliaries. The protocols provided are illustrative and may require optimization for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a diastereoselective reaction?

As a chiral auxiliary, this compound is a chiral molecule that is temporarily incorporated into a prochiral substrate. Its stereogenic center is intended to direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over others. After the reaction, the auxiliary can be cleaved and ideally recycled.

Q2: How do I attach this compound to my substrate?

Typically, the amino group of this compound is used to form an amide bond with a carboxylic acid substrate or an imine with an aldehyde or ketone. The specific conditions will depend on your substrate and the desired linkage.

Q3: What types of reactions can be influenced by a chiral amino alcohol auxiliary like this compound?

Chiral amino alcohol auxiliaries are commonly employed in a variety of stereoselective transformations, including:

  • Aldol reactions: To control the stereochemistry of the newly formed stereocenters.

  • Alkylations: To direct the approach of an electrophile to an enolate.

  • Reductions: To influence the facial selectivity of hydride attack on a carbonyl group.

Q4: How is the this compound auxiliary typically removed?

Cleavage of the auxiliary is a critical step to liberate the chiral product. For amide linkages, hydrolysis under acidic or basic conditions is common. The choice of cleavage method depends on the stability of the product to the reaction conditions.

Troubleshooting Guide

Poor diastereoselectivity or low yields are common challenges when developing asymmetric reactions. This guide provides a systematic approach to troubleshooting these issues.[1]

Problem Potential Cause Suggested Solution
Low Diastereoselectivity (Low d.r.) 1. Insufficient Chelation: The transition state is not rigid enough to effectively block one face of the substrate.[1]- Change the metal counterion: Different metals (e.g., Li, Mg, Zn, Ti) have varying coordination properties. - Use a Lewis acid additive: This can help enforce a more rigid chelated structure.[1]
2. Incorrect Solvent: The solvent may interfere with chelation or the desired transition state assembly. Donor solvents can compete with the auxiliary for metal coordination.[1]- Switch to a non-coordinating solvent: Toluene or dichloromethane are often good choices.
3. Reaction Temperature is Too High: At higher temperatures, the energy difference between diastereomeric transition states is smaller, leading to lower selectivity.[1]- Lower the reaction temperature: Perform the reaction at -78 °C or even lower if feasible.[1]
4. Steric Mismatch: The steric bulk of the substrate, reagent, or auxiliary may not be optimal for high diastereoselection.[1]- Modify the auxiliary or reagent: Consider using a bulkier or less bulky nucleophile/electrophile.[1]
Low Reaction Yield 1. Inefficient Formation of the Reactive Species (e.g., Enolate): The base used may not be strong enough, or the deprotonation time may be insufficient.- Use a stronger base: For example, switch from LDA to LiHMDS. - Increase the deprotonation time or temperature. [1]
2. Decomposition of Reagents or Products: Organometallic reagents can be unstable at the reaction temperature, or the product may be sensitive to workup conditions.[1]- Verify the quality of the organometallic reagent. - Employ a milder quenching/workup procedure. [1]
3. Poor Solubility: The substrate or reagents may not be fully soluble at low temperatures.[1]- Use a co-solvent to improve solubility. - Ensure vigorous stirring. [1]
Inconsistent Results 1. Presence of Moisture: Organometallic reagents are highly sensitive to moisture.[1]- Thoroughly dry all glassware and solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). [1]
2. Variable Reagent Quality: The concentration or purity of reagents like organolithiums can differ between batches.- Titrate organometallic reagents before use. [1]

Experimental Protocols

The following are generalized protocols for key steps in a diastereoselective reaction using a chiral amino alcohol auxiliary. Note: These are illustrative and require optimization for specific substrates and reactions.

Protocol 1: Attachment of the Chiral Auxiliary (Amide Formation)
  • Dissolution: Dissolve the carboxylic acid substrate in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).

  • Activation: Add an activating agent (e.g., oxalyl chloride or a carbodiimide like DCC) at 0 °C and stir for the recommended time to form the acid chloride or activated ester.

  • Coupling: In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

  • Reaction: Slowly add the activated acid solution to the amino alcohol solution at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction, perform an aqueous workup to remove byproducts, and purify the resulting amide by column chromatography.

Protocol 2: Diastereoselective Enolate Alkylation (Illustrative)
  • Preparation: Under an inert atmosphere (Argon), dissolve the substrate-auxiliary conjugate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base (e.g., LDA or LiHMDS) and stir for 1 hour to form the enolate.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) and stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quenching and Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, extract with an organic solvent, and dry the organic layer.

  • Purification: Purify the product by column chromatography to separate the diastereomers and determine the diastereomeric ratio (d.r.) by NMR spectroscopy or chiral HPLC.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis of Amide)
  • Dissolution: Dissolve the purified product from the previous step in a suitable solvent mixture (e.g., THF/water).

  • Hydrolysis: Add a reagent for hydrolysis, such as lithium hydroxide (LiOH) and hydrogen peroxide, and stir at room temperature.

  • Workup: Once the reaction is complete, quench any excess peroxide, acidify the mixture, and extract the desired chiral product. The water-soluble auxiliary can be recovered from the aqueous layer.

  • Purification: Purify the final product by appropriate methods (e.g., chromatography or crystallization).

Visualizations

experimental_workflow cluster_start Preparation cluster_reaction Reaction Sequence cluster_end Outcome start Prochiral Substrate attach Attach Auxiliary start->attach aux This compound aux->attach diastereoselective_rxn Diastereoselective Reaction attach->diastereoselective_rxn Substrate-Auxiliary Conjugate cleave Cleave Auxiliary diastereoselective_rxn->cleave Diastereomeric Mixture product Chiral Product cleave->product recycle Recycle Auxiliary cleave->recycle

Caption: General workflow for a diastereoselective synthesis using a chiral auxiliary.

troubleshooting_flowchart cluster_dr Low Diastereoselectivity cluster_yield Low Yield decision decision issue issue start Experiment Complete check_dr Acceptable d.r.? start->check_dr check_yield Acceptable Yield? check_dr->check_yield Yes temp Lower Temperature check_dr->temp No base Check Base/Deprotonation check_yield->base No end Successful Outcome check_yield->end Yes solvent Change Solvent temp->solvent lewis_acid Add Lewis Acid solvent->lewis_acid lewis_acid->start reagents Verify Reagent Quality base->reagents moisture Ensure Anhydrous Conditions reagents->moisture moisture->start

Caption: Troubleshooting logic for optimizing diastereoselective reactions.

References

Stability and degradation pathways of N-Benzyl-L-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and potential degradation pathways of N-Benzyl-L-alaninol. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of N-Benzyl-L-alaninol in experimental settings.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram of a freshly prepared solution. Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware before use.
Inherent impurities from synthesis.Review the certificate of analysis for the batch of N-Benzyl-L-alaninol. If necessary, purify the compound before use.
Loss of compound purity over time in storage. Improper storage conditions (e.g., exposure to light, elevated temperature, or oxygen).Store N-Benzyl-L-alaninol in a tightly sealed, amber vial at recommended temperatures (see Storage and Handling FAQ). Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Incompatibility with storage container.Use inert glass containers for storage.
Inconsistent experimental results. Degradation of N-Benzyl-L-alaninol in the experimental medium.Assess the stability of N-Benzyl-L-alaninol under your specific experimental conditions (pH, temperature, presence of oxidizing agents). Prepare solutions fresh daily if instability is suspected.
Formation of colored byproducts. Oxidation of the N-benzylamino or alcohol functionalities.Avoid exposure to strong oxidizing agents.[1] Degas solvents to remove dissolved oxygen. Work under an inert atmosphere for sensitive reactions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended storage conditions for N-Benzyl-L-alaninol? N-Benzyl-L-alaninol should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it in a tightly sealed container at 2-8°C. Some sources recommend freezer storage.[1]

  • How should I handle N-Benzyl-L-alaninol in the laboratory? Handle N-Benzyl-L-alaninol in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust if handling the solid form.

  • Is N-Benzyl-L-alaninol stable in solution? The stability of N-Benzyl-L-alaninol in solution depends on the solvent, pH, and temperature. It is advisable to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) for a limited time, and their stability should be verified.

Stability and Degradation

  • What are the likely degradation pathways for N-Benzyl-L-alaninol? Based on its structure, N-Benzyl-L-alaninol is susceptible to oxidation of both the secondary amine and the primary alcohol. The benzyl group may also be susceptible to cleavage under certain conditions.

  • Is N-Benzyl-L-alaninol sensitive to pH? Amino alcohols can be sensitive to pH. While specific data for N-Benzyl-L-alaninol is limited, related compounds show susceptibility to degradation under strongly acidic or basic conditions.[2]

  • What are the potential degradation products? Potential degradation products could include the corresponding aldehyde or carboxylic acid from the oxidation of the primary alcohol, and potential products from the oxidation or cleavage of the N-benzyl group, such as benzaldehyde and L-alaninol.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability and degradation of N-Benzyl-L-alaninol.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3] The following protocols are adapted for N-Benzyl-L-alaninol.

1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of N-Benzyl-L-alaninol in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of N-Benzyl-L-alaninol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic conditions, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • For basic conditions, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis by HPLC.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of N-Benzyl-L-alaninol to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of N-Benzyl-L-alaninol in a suitable solvent.

    • Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Incubate the solution at room temperature.

    • Withdraw samples at various time points for HPLC analysis.

3. Thermal Degradation

  • Objective: To determine the effect of heat on the stability of N-Benzyl-L-alaninol.

  • Procedure:

    • Place a known amount of solid N-Benzyl-L-alaninol in a controlled temperature oven (e.g., 60°C).

    • For solution stability, prepare a 1 mg/mL solution and incubate at an elevated temperature.

    • Withdraw samples at specified time points for analysis.

4. Photostability Testing

  • Objective: To assess the impact of light exposure on the stability of N-Benzyl-L-alaninol.

  • Procedure:

    • Expose a solution of N-Benzyl-L-alaninol (1 mg/mL) and a sample of the solid material to a calibrated light source (consistent with ICH Q1B guidelines).

    • Keep control samples in the dark at the same temperature.

    • Withdraw samples at specified time points for HPLC analysis.

Stability-Indicating HPLC Method

  • Objective: To develop an HPLC method capable of separating N-Benzyl-L-alaninol from its potential degradation products.

  • Instrumentation and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and Mass Spectrometry (MS) for identification of degradation products.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

Data Presentation

Table 1: Illustrative Stability Data for N-Benzyl-L-alaninol under Forced Degradation Conditions.

Condition Time (hours) N-Benzyl-L-alaninol Assay (%) Major Degradation Product(s) (%)
0.1 M HCl at 40°C2495.2Degradant A (2.8%), Degradant B (1.5%)
0.1 M NaOH at 40°C2492.5Degradant C (4.1%), Degradant D (2.9%)
3% H₂O₂ at RT888.7Oxidative Degradant E (7.3%)
60°C (Solid)4898.1Thermal Degradant F (1.2%)
Photostability2496.5Photodegradant G (2.1%)

Note: The data presented in this table is for illustrative purposes only and should be confirmed by in-house stability studies.

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of N-Benzyl-L-alaninol stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize Samples (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Identify Degradation Products (e.g., by LC-MS) analyze->identify

Caption: Workflow for a forced degradation study of N-Benzyl-L-alaninol.

degradation_pathways Potential Degradation Pathways of N-Benzyl-L-alaninol cluster_oxidation Oxidation cluster_cleavage Cleavage main N-Benzyl-L-alaninol aldehyde N-Benzyl-L-alaninal main->aldehyde Oxidation of Alcohol imine Iminium Intermediate main->imine Oxidation of Amine benzaldehyde Benzaldehyde main->benzaldehyde N-debenzylation alaninol L-Alaninol main->alaninol N-debenzylation acid N-Benzyl-L-alanine aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for N-Benzyl-L-alaninol.

troubleshooting_logic Troubleshooting Logic for Unexpected Chromatographic Peaks rect_node rect_node start Unexpected Peak(s) in Chromatogram fresh_sample Is the sample freshly prepared? start->fresh_sample check_purity Review Certificate of Analysis fresh_sample->check_purity Yes check_blanks Analyze solvent and mobile phase blanks fresh_sample->check_blanks No purify Consider purification check_purity->purify contamination Source of contamination found? check_blanks->contamination clean Clean glassware and use fresh solvents contamination->clean Yes instability Suspect instability in experimental medium contamination->instability No stability_study Perform stability study under experimental conditions instability->stability_study

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Technical Support Center: Purification of 2-benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-benzylamino-propan-1-ol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Recrystallization

Issue: Oiling Out Instead of Crystallization

Possible Causes:

  • The boiling point of the solvent is higher than the melting point of the compound.

  • The solution is supersaturated, and the compound is precipitating out of solution too quickly and above its melting point.

  • Presence of impurities that depress the melting point of the mixture.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation.

  • Slow Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Solvent System Modification: If using a single solvent, try a solvent with a lower boiling point. For mixed solvent systems, add more of the solvent in which the compound is more soluble.

  • Charcoal Treatment: If impurities are suspected, add activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration before crystallization.

Issue: No Crystal Formation Upon Cooling

Possible Causes:

  • The solution is not sufficiently saturated.

  • Too much solvent was used.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Seeding: Add a seed crystal of pure this compound.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.

  • Cool to a Lower Temperature: If not already done, place the flask in an ice bath to further decrease the solubility.

Issue: Low Yield of Recovered Crystals

Possible Causes:

  • The compound has significant solubility in the cold solvent.

  • Too much solvent was used for washing the crystals.

  • Premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize Washing: Wash the crystals with a minimal amount of ice-cold solvent.

  • Recover from Mother Liquor: Concentrate the mother liquor and cool it to obtain a second crop of crystals.

  • Optimize Hot Filtration: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

Column Chromatography

Issue: Poor Separation of the Product from Impurities

Possible Causes:

  • Inappropriate solvent system (eluent).

  • Column overloading.

  • Column channeling.

Troubleshooting Steps:

  • Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Reduce Load: Decrease the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Proper Packing: Ensure the column is packed uniformly to avoid channels. Dry packing followed by careful solvent addition or slurry packing can be effective.

Issue: Compound Streaking on the Column

Possible Causes:

  • The sample was not fully dissolved in the loading solvent.

  • Interaction of the basic amine with the acidic silica gel.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Dissolve the sample in a minimal amount of the initial eluent before loading.

  • Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.

Issue: Product is Not Eluting from the Column

Possible Causes:

  • The eluent is not polar enough.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. A gradient elution can be effective.

Vacuum Distillation

Issue: Bumping or Unstable Boiling

Possible Causes:

  • No boiling chips or stir bar.

  • Heating too rapidly.

Troubleshooting Steps:

  • Ensure Smooth Boiling: Add boiling chips or a magnetic stir bar to the distillation flask before heating.

  • Gradual Heating: Heat the distillation flask slowly and evenly.

Issue: Product is Contaminated with a Lower Boiling Impurity

Possible Causes:

  • Inadequate fractionation.

  • Distillation rate is too fast.

Troubleshooting Steps:

  • Improve Fractionation: Use a fractionating column (e.g., Vigreux) to increase the separation efficiency.

  • Slow Distillation Rate: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

Issue: Product Appears Cloudy

Possible Causes:

  • Presence of water in the crude material.

Troubleshooting Steps:

  • Dry the Crude Product: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via reductive amination of 2-aminopropan-1-ol with benzaldehyde. Common impurities may include:

  • Unreacted starting materials: 2-aminopropan-1-ol and benzaldehyde.

  • The intermediate imine: (E)-1-(benzylideneamino)propan-2-ol.

  • Over-alkylation products, such as dibenzylamino-propan-1-ol, although this is less common with primary amines.

  • Byproducts from the reduction of benzaldehyde, such as benzyl alcohol.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point for recrystallization is a mixed solvent system. A polar solvent in which the compound is soluble at high temperatures, such as ethanol or isopropanol, can be paired with a less polar co-solvent in which it is less soluble, such as water or hexane. The ideal ratio should be determined experimentally by performing solubility tests.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the purity of your fractions. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots using a UV lamp (if the compound is UV active) or a suitable staining agent like potassium permanganate. Combine the fractions that contain only the pure product.

Q4: At what pressure should I perform a vacuum distillation of this compound?

A4: To avoid thermal decomposition, vacuum distillation is recommended. The boiling point of this compound is approximately 292 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower. The exact pressure will depend on your vacuum source, but aiming for a pressure that allows for distillation at a temperature below 150-180 °C is a good practice.

Data Presentation

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Principle Difference in solubility at different temperatures.Differential adsorption onto a stationary phase.Difference in boiling points under reduced pressure.
Typical Solvents/Eluents Ethanol/Water, Isopropanol/HexaneHexane/Ethyl Acetate (gradient)N/A
Typical Purity Achieved >98%>99%>97%
Typical Yield 70-90%60-80%80-95%

Note: The values in this table are typical estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Add a co-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow the solution to cool slowly to room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry them.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate eluent system (e.g., 80:20 Hexane:Ethyl Acetate) using TLC.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Analysis: Analyze the collected fractions by TLC and combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude This compound recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography distillation Vacuum Distillation start->distillation pure_product Pure This compound recrystallization->pure_product chromatography->pure_product distillation->pure_product

Caption: Purification workflow for this compound.

troubleshooting_recrystallization start Problem during Recrystallization oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oiling Re-dissolve & Add More Solvent Slow Cooling Modify Solvent System oiling_out->solution_oiling Solution solution_no_crystals Induce Crystallization (Scratch/Seed) Reduce Solvent Volume no_crystals->solution_no_crystals Solution solution_low_yield Minimize Washing Recover from Mother Liquor Optimize Hot Filtration low_yield->solution_low_yield Solution

Caption: Troubleshooting logic for recrystallization issues.

Technical Support Center: Synthesis of Secondary Amines - Preventing Over-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of secondary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of secondary amine synthesis, and why does it occur?

A1: Over-alkylation is a frequent side reaction in the synthesis of secondary amines from primary amines. It refers to the further reaction of the desired secondary amine product with the alkylating agent to form an undesired tertiary amine and potentially a quaternary ammonium salt.[1] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material. The addition of an alkyl group (an electron-donating group) to the nitrogen atom increases its electron density, thereby enhancing its nucleophilicity and making it more reactive towards the alkylating agent than the initial primary amine.[1]

Q2: What are the primary strategies to prevent over-alkylation?

A2: The main strategies to mitigate over-alkylation can be broadly categorized as follows:

  • Stoichiometric Control: This involves using a large excess of the primary amine relative to the alkylating agent to statistically favor the mono-alkylation of the primary amine.

  • Use of Protecting Groups: This strategy involves temporarily "blocking" the reactivity of the primary amine's N-H bond. Common protecting groups include the tert-butoxycarbonyl (Boc) group or forming a sulfonamide. After mono-alkylation, the protecting group is removed to yield the secondary amine.

  • Alternative Synthetic Methods: Employing methods that are inherently more selective for secondary amine formation, such as reductive amination or the Gabriel synthesis, can effectively prevent over-alkylation.[2]

Q3: When should I opt for reductive amination over direct alkylation?

A3: Reductive amination is generally the preferred method when high selectivity for the secondary amine is critical and the corresponding aldehyde or ketone is readily available. It is a versatile one-pot procedure that avoids the issue of the product being more reactive than the starting material.[3] Direct alkylation may be considered for simpler substrates where over-alkylation can be sufficiently suppressed by controlling reaction conditions, such as using a large excess of the primary amine.

Troubleshooting Guides

Issue 1: My direct alkylation of a primary amine is yielding a mixture of secondary, tertiary, and quaternary ammonium salts.

Possible CauseTroubleshooting Steps
Secondary amine product is more nucleophilic than the primary amine. 1. Increase the excess of the primary amine: Use a 5-10 fold excess of the primary amine relative to the alkylating agent. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration. 3. Lower the reaction temperature: This can help to control the reaction rate and improve selectivity.
Reaction conditions are too harsh. 1. Use a milder base: Consider using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have been shown to promote mono-alkylation. 2. Choose a less polar solvent: This can sometimes reduce the rate of the second alkylation.
Inherent reactivity of the substrates. Consider an alternative synthetic route: If optimization of direct alkylation fails, switching to reductive amination or a protecting group strategy is recommended.

Issue 2: My reductive amination is giving a low yield of the desired secondary amine.

Possible CauseTroubleshooting Steps
Inefficient imine formation. 1. Adjust the pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal. 2. Use a dehydrating agent: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
The reducing agent is not effective or is too harsh. 1. Choose an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination. Sodium cyanoborohydride is also effective but more toxic. Sodium borohydride can be used, but it may also reduce the starting carbonyl compound.[3] 2. Ensure stoichiometry of the reducing agent: Use a slight excess (e.g., 1.5 equivalents) of the reducing agent.
Side reactions. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product to determine the optimal reaction time and prevent degradation.

Data Presentation

Table 1: Comparison of Methods for Secondary Amine Synthesis

MethodTypical Yield of Secondary AmineKey AdvantagesKey Disadvantages
Direct Alkylation (with excess amine) Variable (can be low to moderate)Simple, one-step reaction.Prone to over-alkylation, requires a large excess of starting material, purification can be difficult.
Reductive Amination High (often >80-90%)[3]Excellent selectivity, wide substrate scope, often a one-pot reaction.Requires a carbonyl precursor, may need pH control and specific reducing agents.
Boc-Protection Strategy High (often >85% over 3 steps)[4]Excellent prevention of over-alkylation, versatile for complex molecules.Multi-step process (protection, alkylation, deprotection), requires additional reagents.
Sulfonamide Strategy Good to HighRobust protection, allows for alkylation under various conditions.Requires harsh conditions for deprotection, which may not be suitable for all substrates.[5]
Gabriel Synthesis Moderate to HighGood for primary amines, can be adapted for secondary amines with modified reagents.[6]Harsh hydrolysis conditions, phthalhydrazide byproduct can be difficult to remove.[6]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the synthesis of a secondary amine from a primary amine and an aldehyde.

Materials:

  • Primary amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCE or THF, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Boc-Protection, Alkylation, and Deprotection Strategy

This three-step protocol provides a reliable method for the mono-alkylation of a primary amine.

Step 1: N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (NaOH)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) to the solution. For amino acids, a biphasic system with 1M NaOH can be used.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the N-Boc protected amine.

Step 2: Alkylation of the N-Boc Protected Amine

Materials:

  • N-Boc protected amine (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Sodium hydride (NaH) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or THF

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DMF or THF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate to obtain the N-alkylated, N-Boc protected secondary amine.

Step 3: Deprotection of the N-Boc Group

Materials:

  • N-alkylated, N-Boc protected secondary amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-alkylated, N-Boc protected amine (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) at room temperature.

  • Stir the mixture for 30 minutes to 2 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize the amine salt.

  • Extract the aqueous layer, combine the organic layers, dry, and concentrate to yield the final secondary amine.

Visualizations

OverAlkylation cluster_problem The Problem: Over-Alkylation Primary Amine Primary Amine Secondary Amine (Desired) Secondary Amine (Desired) Primary Amine->Secondary Amine (Desired) + RX Alkylating Agent (RX) Alkylating Agent (RX) Tertiary Amine (Undesired) Tertiary Amine (Undesired) Secondary Amine (Desired)->Tertiary Amine (Undesired) + RX Quaternary Salt (Undesired) Quaternary Salt (Undesired) Tertiary Amine (Undesired)->Quaternary Salt (Undesired) + RX

Caption: The over-alkylation pathway in secondary amine synthesis.

ReductiveAminationWorkflow cluster_reactants Reactants Primary Amine Primary Amine Imine Formation Imine Formation Primary Amine->Imine Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Secondary Amine Secondary Amine Reduction->Secondary Amine Product Reducing Agent (e.g., STAB) Reducing Agent (e.g., STAB) Reducing Agent (e.g., STAB)->Reduction

Caption: Workflow for reductive amination.

ProtectingGroupStrategy Primary Amine Primary Amine Protection Protection Primary Amine->Protection Protected Amine Protected Amine Protection->Protected Amine Alkylation Alkylation Protected Amine->Alkylation Alkylated Protected Amine Alkylated Protected Amine Alkylation->Alkylated Protected Amine Deprotection Deprotection Alkylated Protected Amine->Deprotection Secondary Amine Secondary Amine Deprotection->Secondary Amine Protecting Agent (e.g., Boc₂O) Protecting Agent (e.g., Boc₂O) Protecting Agent (e.g., Boc₂O)->Protection Alkylating Agent Alkylating Agent Alkylating Agent->Alkylation Deprotecting Agent (e.g., TFA) Deprotecting Agent (e.g., TFA) Deprotecting Agent (e.g., TFA)->Deprotection

Caption: Logic of the protecting group strategy.

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis for the Enantiomeric Excess of 2-Benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the accurate determination of the enantiomeric excess (ee) of chiral compounds is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. 2-Benzylamino-propan-1-ol, a chiral amino alcohol, is a valuable building block in organic synthesis. This guide provides a comprehensive comparison of analytical techniques for determining its enantiomeric excess, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The determination of enantiomeric excess for amino alcohols like this compound can be accomplished through several analytical methods. The most common techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE).[1] Each method offers distinct advantages and is suited for different analytical challenges.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers (or their volatile derivatives) based on differential interaction with a chiral stationary phase in a capillary column.[1]Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte.
Sample Preparation Minimal; typically involves dissolving the sample in a suitable solvent.[2]Often requires derivatization to increase the volatility and thermal stability of the amino alcohol.[1]Simple dissolution of the sample in the background electrolyte.[1]
Instrumentation HPLC system with a pump, autosampler, column oven, a suitable chiral column, and a UV or other appropriate detector.[3]Gas chromatograph with a chiral capillary column, injector, oven, and a detector (commonly FID or MS).[1]Capillary electrophoresis system with a high-voltage power supply, a capillary, and a detector (typically UV).[1]
Analysis Time Typically 10-30 minutes per sample, depending on the method.Generally faster run times compared to HPLC, but sample preparation can be time-consuming.Very fast separation times, often in the range of a few minutes.[4]
Resolution & Efficiency High resolution and efficiency can be achieved with a wide variety of available chiral stationary phases.[5]Very high efficiency and resolution are possible, especially with long capillary columns.Extremely high separation efficiency, leading to sharp peaks and excellent resolution.[4]
Sensitivity Good sensitivity, which can be enhanced with detectors like mass spectrometry (MS).High sensitivity, especially with a Flame Ionization Detector (FID).High sensitivity, but the small injection volume can be a limitation for trace analysis.
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds or those that can be derivatized to be so.[1]Well-suited for charged or polar compounds and requires very small sample volumes.

Detailed Experimental Protocol: Chiral HPLC Method

While a universally applicable method does not exist, the following protocol outlines a robust starting point for developing a chiral HPLC method for the analysis of this compound, based on established principles for separating amino alcohols and N-benzylated compounds. Polysaccharide-based chiral stationary phases are often a good first choice due to their broad enantiorecognition capabilities.[3]

1. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector or a photodiode array (PDA) detector.

2. Chromatographic Conditions

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based column.

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier is common for normal-phase chromatography. A good starting point is n-Hexane/Isopropanol (90:10, v/v).[3] To improve peak shape for the basic amine, a small amount of an additive like diethylamine (DEA) at 0.1% (v/v) can be beneficial.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at 254 nm, where the benzyl group provides strong absorbance.[3]

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

4. Analytical Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

5. Data Analysis

  • Identify the two peaks corresponding to the enantiomers of this compound.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

    • Where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Analysis

The following diagram illustrates the logical workflow for the determination of enantiomeric excess using chiral HPLC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample (10 µL) onto HPLC System Filtration->Injection Separation Enantiomeric Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation Final_Result Final_Result Calculation->Final_Result Final ee% Value

Caption: Workflow for the determination of enantiomeric excess by Chiral HPLC.

References

Comprehensive NMR Analysis of N-Benzyl-L-alaninol and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of available scientific literature and spectral databases, experimental ¹H and ¹³C NMR data for N-Benzyl-L-alaninol could not be located. To provide a relevant and illustrative comparison, this guide presents a detailed NMR characterization of the closely related and structurally similar compound, L-Alaninol, alongside N-Benzoyl-DL-alanine. This comparative analysis serves as a valuable resource for researchers in drug development and organic synthesis for the characterization of related molecular structures.

This guide offers a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for L-Alaninol and N-Benzoyl-DL-alanine. The objective is to furnish researchers, scientists, and drug development professionals with a comparative tool for the characterization of small molecules containing the alaninol or N-acylated alanine scaffold.

Comparative Spectral Data

The chemical shifts observed in ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a benzyl group in N-Benzyl-L-alaninol would significantly alter the chemical shifts of nearby protons and carbons compared to the parent compound, L-Alaninol. For instance, the protons of the benzyl group would introduce characteristic signals in the aromatic region of the ¹H NMR spectrum (typically 7.2-7.4 ppm), and the benzylic CH₂ protons would likely appear as a singlet or a pair of doublets around 3.5-4.5 ppm. In the ¹³C NMR spectrum, new signals corresponding to the aromatic carbons of the benzyl group would be expected in the 127-140 ppm range.

The following tables summarize the experimental ¹H and ¹³C NMR data for L-Alaninol and N-Benzoyl-DL-alanine, which serve as valuable reference points.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProton AssignmentChemical Shift (δ, ppm)Multiplicity
L-Alaninol CDCl₃CH₃1.04doublet
NH₂, OH2.41singlet (broad)
CH₂-O, CH-N2.87-3.53multiplet
N-Benzoyl-DL-alanine -Data not fully available--

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
L-Alaninol -Data not fully available-
N-Benzoyl-DL-alanine -Data not fully available-

Note: The multiplicity of signals is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of amino alcohol derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH).

  • Gently agitate the tube to ensure complete dissolution of the sample.

¹H NMR Spectroscopy:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., power-gated decoupling).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 200-220 ppm is typically used.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of all carbon nuclei.

Structural Representation and NMR Correlation

The following diagram illustrates the molecular structure of N-Benzyl-L-alaninol and highlights the key proton and carbon environments that would be characterized by NMR spectroscopy.

N_Benzyl_L_alaninol_Structure cluster_benzyl Benzyl Group cluster_alaninol Alaninol Backbone C6H5 C₆H₅ CH2_benzyl CH₂ C6H5->CH2_benzyl aromatic NH NH CH2_benzyl->NH N-alkylation CH_alpha CH CH_alpha->NH CH3 CH₃ CH_alpha->CH3 CH2_alcohol CH₂OH CH_alpha->CH2_alcohol

Caption: Molecular structure of N-Benzyl-L-alaninol highlighting the benzyl and alaninol moieties.

In a typical ¹H NMR spectrum of N-Benzyl-L-alaninol, one would expect to observe distinct signals for the aromatic protons of the phenyl ring, the benzylic methylene protons, the methine proton of the alaninol backbone, the diastereotopic methylene protons adjacent to the hydroxyl group, and the methyl protons. The coupling patterns between these protons would provide valuable information about the connectivity of the molecule. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the overall carbon framework.

Mass Spectrometry Analysis of 2-benzylamino-propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pharmacologically relevant molecules, robust analytical methodologies are paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of 2-benzylamino-propan-1-ol, a key intermediate in various synthetic pathways. We present a detailed examination of its predicted fragmentation behavior under electron ionization, alongside a comparison with alternative analytical techniques, supported by detailed experimental protocols.

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for alcohols and amines. The molecular weight of this compound is 165.23 g/mol .

Key Predicted Fragments:

The fragmentation of this compound is expected to be driven by the presence of the hydroxyl and benzylamino functional groups, leading to characteristic cleavage pathways.

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
165[C₁₀H₁₅NO]⁺•Molecular Ion (M⁺•)
134[C₉H₁₂N]⁺α-cleavage: Loss of •CH₂OH
91[C₇H₇]⁺Tropylium ion: Rearrangement and cleavage of the benzyl group
77[C₆H₅]⁺Phenyl cation: Loss of CH₂ from the tropylium ion
72[C₄H₁₀N]⁺α-cleavage: Loss of the benzyl radical (•C₇H₇)
44[C₂H₆N]⁺Cleavage of the C-C bond adjacent to the nitrogen
31[CH₃O]⁺α-cleavage: Loss of •C₉H₁₂N

Comparison of Analytical Techniques

The analysis of this compound can be approached using various analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or chiral separation.

Technique Principle Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution, sensitive for volatile compounds, provides structural information through fragmentation.[1][2]Requires derivatization for polar compounds like amino alcohols to increase volatility.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in a liquid phase followed by mass analysis.Suitable for non-volatile and thermally labile compounds, high sensitivity, versatile.[4][5]Can be more expensive and complex than GC-MS.[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection by UV absorbance.Robust, widely available, suitable for quantitative analysis.Requires a chromophore for detection; this compound has a UV-active benzene ring.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers using a chiral stationary phase.[6]Essential for determining enantiomeric purity.[7][8]Requires specialized and often expensive chiral columns.[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization.

a. Derivatization (Silylation):

  • To 1 mg of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • The resulting solution contains the silylated derivative suitable for GC-MS analysis.

b. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is a general guideline and may require optimization.

a. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of methanol.

  • Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

b. LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B.

    • 2-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95% to 5% B.

    • 12.1-15 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

Visualizing Analytical Workflows and Fragmentation

To aid in the understanding of the analytical process and the predicted fragmentation, the following diagrams have been generated using the DOT language.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample This compound Derivatization Derivatization (for GC-MS) Sample->Derivatization Dissolution Dissolution (for LC-MS) Sample->Dissolution GC_MS GC-MS Derivatization->GC_MS LC_MS LC-MS Dissolution->LC_MS Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum LC_MS->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Quantification Quantification Mass_Spectrum->Quantification

General analytical workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [C10H15NO]+• m/z = 165 F134 [C9H12N]+ m/z = 134 M->F134 - •CH2OH F91 [C7H7]+ m/z = 91 M->F91 - •C3H8NO F72 [C4H10N]+ m/z = 72 M->F72 - •C7H7 F31 [CH3O]+ m/z = 31 M->F31 - •C9H12N F77 [C6H5]+ m/z = 77 F91->F77 - CH2

Predicted electron ionization fragmentation pathway of this compound.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Featuring 2-benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a critically important class of compounds in the field of asymmetric catalysis. Their utility as ligands for metal-catalyzed reactions and as organocatalysts themselves has been extensively demonstrated, enabling the synthesis of enantiomerically enriched molecules that are crucial for the pharmaceutical and fine chemical industries. This guide provides a comparative overview of the performance of several common chiral amino alcohols in a benchmark catalytic reaction, with a special focus on 2-benzylamino-propan-1-ol.

The enantioselective addition of diethylzinc to benzaldehyde is a well-established and widely studied reaction used to evaluate the effectiveness of new chiral catalysts.[1] The primary metrics for performance in this reaction are the chemical yield of the desired chiral alcohol product and its enantiomeric excess (ee%).

Performance Comparison of Chiral Amino Alcohols

The following table summarizes the performance of several widely used chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. This data, compiled from various sources, allows for a direct comparison of their catalytic efficacy under similar conditions.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Product Configuration
(1R,2R)-(-)-Pseudoephedrine 2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine 2Toluene0249288(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) 2Toluene0249895(S)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol 10Toluene048>9599(S)
Fructose-derived β-amino alcohol 10Toluene0249896(R)

Focus on this compound

While this compound is a known chiral building block and its derivatives have been investigated as ligands in asymmetric catalysis, a comprehensive literature search did not yield specific performance data for its use in the benchmark enantioselective addition of diethylzinc to benzaldehyde.[2] This indicates a potential area for future research to establish its comparative efficacy against other well-documented chiral amino alcohols in this standard reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reductive amination of a suitable precursor. For instance, the reaction of 1-amino-propan-2-ol with benzaldehyde followed by reduction of the resulting imine is a viable route. Alternatively, the ring-opening of a chiral epoxide with benzylamine can also yield the desired product. The synthesis of specific stereoisomers, (R)- or (S)-2-benzylamino-propan-1-ol, is crucial for its application in asymmetric synthesis and can be achieved using enantiomerically pure starting materials or through chiral resolution techniques.

Experimental Protocols

Below is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically within 24 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing the Process

To better understand the catalytic process and the experimental setup, the following diagrams have been generated using Graphviz.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Chiral Amino Alcohol B Zinc Alkoxide Complex A->B + Diethylzinc C Aldehyde Coordination B->C + Benzaldehyde D Ethyl Transfer C->D Intramolecular Ethyl Transfer E Product Release D->E Hydrolysis E->A Regeneration Product Chiral 1-phenyl-1-propanol E->Product Reactants Benzaldehyde + Diethylzinc Reactants->C

Catalytic cycle for the addition of diethylzinc to an aldehyde.

Experimental_Workflow cluster_workflow Experimental Workflow start Start prep Prepare Catalyst Solution (Chiral Amino Alcohol in Toluene) start->prep cool Cool to 0 °C prep->cool add_zn Add Diethylzinc cool->add_zn stir1 Stir for 30 min add_zn->stir1 add_ald Add Benzaldehyde stir1->add_ald react Stir at 0 °C (Monitor by TLC) add_ald->react quench Quench with NH4Cl (aq) react->quench workup Work-up (Extraction & Drying) quench->workup purify Purify (Column Chromatography) workup->purify analyze Analyze (Yield, ee%) purify->analyze end End analyze->end

A typical experimental workflow for the asymmetric addition.

Conclusion

Chiral amino alcohols are indispensable tools in asymmetric catalysis. While ligands such as pseudoephedrine, norephedrine, and their derivatives have demonstrated high efficacy in the enantioselective addition of diethylzinc to benzaldehyde, the catalytic potential of this compound in this specific benchmark reaction remains to be fully explored. The provided data and protocols offer a solid foundation for researchers to compare existing catalysts and potentially evaluate new ones like this compound, thereby expanding the toolkit for stereoselective synthesis.

References

N-Benzyl-L-alaninol as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an effective chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. While numerous chiral auxiliaries are well-established, this guide focuses on the potential advantages of using N-Benzyl-L-alaninol and objectively compares its theoretical potential with the proven performance of other widely used alternatives, supported by experimental data for the latter.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is evaluated based on the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield.

N-Benzyl-L-alaninol: A Potential Chiral Auxiliary

N-Benzyl-L-alaninol, derived from the natural amino acid L-alanine, possesses structural features that suggest its potential as a chiral auxiliary. The presence of a stereocenter, a hydroxyl group for attachment to substrates, and a bulky benzyl group could, in theory, provide the necessary steric hindrance to direct the facial approach of reagents in asymmetric transformations.

However, a comprehensive review of the scientific literature reveals a significant lack of published experimental data on the application of N-Benzyl-L-alaninol as a chiral auxiliary in key asymmetric reactions such as alkylations, aldol additions, and Diels-Alder reactions. Consequently, a direct, data-driven comparison of its performance against established auxiliaries is not currently possible.

Established Chiral Auxiliaries: A Performance Benchmark

To provide a framework for the evaluation of novel chiral auxiliaries like N-Benzyl-L-alaninol, this section presents a comparative overview of well-established and widely used chiral auxiliaries, supported by representative experimental data.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile chiral auxiliaries used in asymmetric synthesis.[1] They are particularly effective in stereoselective aldol reactions, alkylation reactions, and Diels-Alder reactions.[1] The stereocontrol is achieved through the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, which directs the approach of the electrophile.

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromide>99:180-90
(4S)-4-isopropyl-2-oxazolidinoneN-PropionylMethyl iodide95:585

Table 2: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-PropionylIsobutyraldehyde>99:185-95
(4S)-4-isopropyl-2-oxazolidinoneN-PropionylBenzaldehyde>98:290
Oppolzer's Sultams

Camphorsultams, introduced by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries. They are known for their high crystallinity, which often facilitates the purification of diastereomeric products, and their robust performance in a variety of asymmetric transformations.

Table 3: Performance of Oppolzer's Sultam in Asymmetric Reactions

Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)Yield (%)
AlkylationN-Propionyl-(2R)-bornane-10,2-sultamBenzyl bromide>98:290-95
Aldol ReactionN-Propionyl-(2R)-bornane-10,2-sultamIsovaleraldehyde>95:5 (syn)80-90

Experimental Protocols for Key Asymmetric Reactions

To facilitate the evaluation of new chiral auxiliaries, detailed experimental protocols for standard asymmetric reactions using established auxiliaries are provided below. These can serve as a template for designing experiments to assess the efficacy of novel chiral directing groups like N-Benzyl-L-alaninol.

General Procedure for Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone
  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added a solution of a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) dropwise. The resulting mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis with lithium hydroxide or reduction with lithium borohydride to afford the desired chiral carboxylic acid or alcohol, respectively. The recovered auxiliary can be purified and reused.

Asymmetric_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Cleavage Start N-Acyl Oxazolidinone Enolate Enolate Formation Start->Enolate Base Strong Base (e.g., LDA) Base->Enolate Solvent Anhydrous THF, -78°C Solvent->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Quench Quench (NH4Cl) Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Determine d.r. (NMR/HPLC) Purification->Analysis Cleavage Auxiliary Cleavage Analysis->Cleavage Product Chiral Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Workflow for Asymmetric Alkylation

Conclusion

While N-Benzyl-L-alaninol possesses structural characteristics that suggest its potential as a chiral auxiliary, the current lack of published experimental data precludes a definitive comparison with well-established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. The data and protocols presented for these established auxiliaries provide a clear benchmark for the systematic evaluation of N-Benzyl-L-alaninol and other novel candidates. Future research in this area will be crucial to unlock the full potential of new chiral auxiliaries and expand the toolkit available to synthetic chemists for the efficient and selective synthesis of enantiomerically pure molecules, a critical endeavor in modern drug discovery and development.

References

A Comparative Guide to Diastereoselective Induction Using 2-Benzylamino-propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount for achieving high stereochemical control. This guide provides a comparative analysis of the performance of chiral auxiliaries derived from 2-benzylamino-propan-1-ol and its analogs in key diastereoselective reactions. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the informed selection of these valuable synthetic tools.

Mechanism of Diastereoselective Induction

Chiral auxiliaries derived from this compound are typically converted into oxazolidinone structures. Once an acyl group is attached to the nitrogen of the oxazolidinone, the resulting N-acyloxazolidinone can be enolized. The stereochemical outcome of subsequent reactions with electrophiles is then dictated by the steric hindrance imposed by the substituents on the chiral auxiliary.

The benzyl group and the alkyl group (from the propan-1-ol backbone) create a chiral environment that effectively shields one face of the enolate. This forces the incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer. The rigidity of the chelated transition state, often involving a metal ion, further enhances the stereoselectivity.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Prochiral Prochiral N-Acyloxazolidinone Base Base (e.g., LDA, NaHMDS) Enolate Chelated (Z)-Enolate Base->Enolate Deprotonation TransitionState Rigid Chelated Transition State Enolate->TransitionState Enolate->TransitionState Electrophile Electrophile (E+) Electrophile->TransitionState Facial Attack Diastereomer Major Diastereomer TransitionState->Diastereomer Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) Product Chiral Product Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a fundamental method for the stereoselective construction of carbon-carbon bonds. The diastereoselectivity is highly dependent on the steric bulk of the substituents on the chiral auxiliary and the nature of the alkylating agent.

Chiral Auxiliary Derivative (from)Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-2-Amino-3-phenyl-1-propanolPropionylAllyl Iodide>99:185-95
(S)-2-Amino-3-methyl-1-butanol (Valinol)PropionylBenzyl Bromide98:2>90
(S)-2-Amino-1-propanol (Alaninol)PropionylMethyl Iodide95:5~88

Key Observation: Auxiliaries with bulkier substituents at the C4 position of the oxazolidinone ring, such as a benzyl group derived from phenylalaninol, generally exhibit higher diastereoselectivity in alkylation reactions. This is attributed to more effective shielding of one face of the enolate.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful transformation for the synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral oxazolidinone auxiliaries have been extensively used to control the stereochemical outcome of this reaction, typically favoring the formation of the syn-aldol adduct.

Chiral Auxiliary Derivative (from)Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-2-Amino-3-phenyl-1-propanolPropionylIsobutyraldehyde>99:189
(S)-2-Amino-3-phenyl-1-propanolPropionylBenzaldehyde99:191
(S)-2-Amino-3-methyl-1-butanol (Valinol)PropionylIsobutyraldehyde97:385

Key Observation: The Evans protocol for aldol reactions consistently yields the syn-aldol product with high diastereoselectivity across a range of aldehydes. The choice of Lewis acid (e.g., dibutylboron triflate) is crucial for the selective formation of the (Z)-enolate, which leads to the observed stereochemical outcome via a Zimmerman-Traxler transition state.

Performance in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a key reaction for the formation of carbon-carbon bonds to α,β-unsaturated carbonyl compounds. Chiral auxiliaries are employed to control the stereochemistry of the newly formed stereocenter at the β-position.

Chiral Auxiliary Derivative (from)Michael AcceptorNucleophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-2-Amino-3-phenyl-1-propanolN-Crotonyloxazolidinone(CH₃)₂CuLi>98:290
(S)-2-Amino-3-methyl-1-butanol (Valinol)N-Crotonyloxazolidinone(CH₃)₂CuLi95:588
(S)-2-Amino-1-propanol (Alaninol)N-EnoateGrignard Reagents90:10~85

Key Observation: The diastereoselectivity of Michael additions is influenced by the steric hindrance of the chiral auxiliary, with bulkier substituents leading to higher selectivity. The nature of the nucleophile and the Michael acceptor also plays a significant role in the stereochemical outcome.

Experimental Protocols

General Procedure for N-Acylation of the Chiral Auxiliary
  • To a solution of the this compound derived oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyloxazolidinone by flash column chromatography.

General Procedure for Diastereoselective Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup A 1. Dissolve N-acyloxazolidinone in CH₂Cl₂ B 2. Cool to 0 °C A->B C 3. Add Bu₂BOTf and DIPEA B->C D 4. Stir for 30 min C->D E 5. Cool to -78 °C D->E F 6. Add aldehyde E->F G 7. Stir for 2h at -78 °C, then 1h at 0 °C F->G H 8. Quench with pH 7 buffer, MeOH, and H₂O₂ G->H I 9. Stir vigorously H->I J 10. Extract and purify I->J

A Comparative Guide to the Efficacy of 2-Benzylamino-propan-1-ol Derived Ligands and Alternatives in Asymmetric Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective addition of organometallic reagents to prochiral aldehydes is a cornerstone of modern asymmetric synthesis, providing a direct route to valuable chiral secondary alcohols. The success of this transformation hinges on the selection of an effective chiral ligand to induce high stereoselectivity. This guide provides a comparative overview of the efficacy of chiral amino alcohol ligands in the well-established benchmark reaction: the asymmetric addition of diethylzinc to benzaldehyde.

While this guide centers on the potential of 2-benzylamino-propan-1-ol derived ligands, a comprehensive review of published scientific literature reveals a notable scarcity of specific performance data for this ligand in the aforementioned benchmark reaction. Therefore, to provide a valuable and objective comparison, we will present the performance of structurally related and widely-used chiral amino alcohol ligands. This data will serve as a benchmark to evaluate the potential of this compound and its derivatives.

Performance Comparison of Chiral Amino Alcohol Ligands

The efficacy of various chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde to produce chiral 1-phenyl-1-propanol is summarized below. The key performance indicators are the chemical yield and the enantiomeric excess (ee%) of the product.

Table 1: Performance of Representative Chiral Amino Alcohol Ligands

LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Product Configuration
(1R,2R)-(-)-Pseudoephedrine 2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine 2Toluene0249288(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) 2Toluene0249894(S)
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) 2-8Toluene/Hexane06-12>95up to 99(S)[1]
(1S,2R)-N-pyrrolidinyl norephedrine (NPNE) Not specifiedToluene-20Not specifiedHigh84.4Not specified[2]
Carbohydrate-derived β-amino alcohol ¹20HexaneRT3up to 100up to 96Not specified[3]
Aziridine-phosphine Ligand ²Not specifiedNot specifiedNot specifiedNot specified9596Not specified[4]

¹Data for a ligand derived from a D-fructopyranose backbone.[3] ²Represents the best-performing ligand from a tested series.[4]

Discussion of Ligand Performance

The data illustrates that chiral β-amino alcohols are a highly effective class of ligands for the enantioselective addition of diethylzinc to aldehydes.

  • Ephedrine and Norephedrine Derivatives : Ligands based on the norephedrine and pseudoephedrine scaffold, which share the same 2-amino-1-phenylpropan-1-ol backbone as the target ligand, consistently provide high yields and good to excellent enantioselectivities. The N-substituents play a crucial role, with the bulkier dibutyl group in DBNE leading to a higher ee% compared to the N-methyl group in pseudoephedrine.

  • DAIB : (-)-3-exo-(Dimethylamino)isoborneol is a classic, highly effective ligand for this transformation, often achieving near-perfect enantioselectivity.[1]

  • N-Pyrrolidinyl Norephedrine (NPNE) : This derivative demonstrates very high enantioselectivity, particularly at lower temperatures.[2] This highlights the influence of the cyclic amine moiety on the ligand's performance.[2]

  • Other Ligand Classes : Carbohydrate-derived ligands and aziridine-phosphine ligands have also been shown to be highly effective, with some examples providing excellent yields and enantioselectivities.[3][4]

Based on these comparisons, it is reasonable to hypothesize that This compound , particularly in its enantiopure forms (e.g., derived from norephedrine or pseudoephedrine), would be an effective ligand for the asymmetric addition of diethylzinc to aldehydes. The presence of the N-benzyl group would provide steric bulk that could lead to high enantioselectivity, potentially comparable to or exceeding that of N-methylated analogs. However, experimental validation is required to confirm this hypothesis.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.

1. General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • All glassware should be flame-dried or oven-dried before use.

  • Solvents should be anhydrous. Toluene can be distilled from sodium/benzophenone ketyl.

  • Benzaldehyde should be freshly distilled to remove benzoic acid impurities.

  • Diethylzinc is pyrophoric and must be handled with extreme care.

2. Reaction Setup and Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, dissolve the chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 mL, 2.0 mmol) dropwise to the stirred ligand solution via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until all the benzaldehyde has been consumed (typically 12-24 hours).

3. Work-up and Purification:

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL). A white precipitate of zinc salts will form.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-phenyl-1-propanol by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

4. Analysis:

  • Yield Determination : The yield of the purified 1-phenyl-1-propanol is determined gravimetrically.

  • Enantiomeric Excess (ee%) Determination : The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). For HPLC analysis, a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is commonly used with a mobile phase of n-hexane and isopropanol.

Visualizing the Catalytic Process

To better understand the experimental and conceptual framework of this reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Chiral Ligand in Anhydrous Toluene cool1 Cool to 0 °C prep->cool1 add_zn Add Diethylzinc (1.0 M in Hexanes) cool1->add_zn complex Stir for 30 min (Complex Formation) add_zn->complex add_aldehyde Add Benzaldehyde complex->add_aldehyde react Stir at 0 °C (Monitor by TLC) add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry purify Column Chromatography dry->purify analysis Determine Yield & ee% (Chiral HPLC/GC) purify->analysis

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

catalytic_cycle ligand Chiral Amino Alcohol (L) catalyst Chiral Zinc Complex [LZnEt] ligand->catalyst + Et2Zn diethylzinc Et2Zn diethylzinc->catalyst transition_state Diastereomeric Transition States catalyst->transition_state + PhCHO aldehyde Aldehyde (PhCHO) aldehyde->transition_state product_complex Product-Zinc Complex transition_state->product_complex Ethyl Transfer product_complex->catalyst + Et2Zn - EtZn-Product product Chiral Alcohol Product product_complex->product Work-up

Caption: Generalized catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

References

A Comparative Guide to Alternative Chiral Building Blocks for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome of a synthetic route. (S)-2-(benzylamino)propan-1-ol represents a valuable class of chiral 1,2-amino alcohols utilized in asymmetric synthesis. This guide provides an objective comparison of its performance with prominent alternative chiral auxiliaries, supported by experimental data, detailed methodologies, and mechanistic insights to inform the selection of the most suitable chiral building block for a given synthetic challenge.

This guide will focus on a comparative analysis of four major classes of chiral auxiliaries:

  • (S)-2-(benzylamino)propan-1-ol and its analogs

  • Evans' Oxazolidinones

  • Pseudoephedrine and its derivatives

  • (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP)

The performance of these chiral building blocks will be evaluated based on their efficacy in two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions. Key metrics for comparison include chemical yield and diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the specific reaction, substrate, and reaction conditions. The following sections provide a comparative overview of the performance of the selected chiral building blocks in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone for the stereocontrolled formation of carbon-carbon bonds. The choice of chiral auxiliary dictates the facial selectivity of the electrophilic attack on the enolate.

Chiral Auxiliary/Building BlockSubstrateElectrophileYield (%)Diastereomeric Excess (d.e. %)
(S)-2-(benzylamino)propan-1-ol derivative PropanoylamideBenzyl bromideModerate to HighModerate to High
Evans' Oxazolidinone N-propionyl oxazolidinoneBenzyl bromide>90>98
Pseudoephedrine N-propionyl pseudoephedrineBenzyl bromide90-99>99
SAMP Propanal SAMP-hydrazoneMethyl iodide95>96

Key Insights:

  • Evans' oxazolidinones consistently provide high yields and excellent diastereoselectivities for a wide range of electrophiles. The rigid bicyclic transition state, as explained by the Zimmerman-Traxler model, effectively shields one face of the enolate.[1][2][3][4]

  • Pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary, often affording crystalline products that can be purified to very high diastereomeric excess through recrystallization.[5]

  • SAMP/RAMP hydrazones are particularly effective for the asymmetric alkylation of aldehydes and ketones, providing high levels of stereocontrol.[6][7]

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary controls the facial selectivity of the enolate addition to the aldehyde.

Chiral Auxiliary/Building BlockEnolate SourceAldehydeYield (%)Diastereomeric Excess (d.e. %)
(S)-2-(benzylamino)propan-1-ol derivative Propanoylamide enolateBenzaldehydeModerate to HighModerate
Evans' Oxazolidinone N-propionyl oxazolidinoneBenzaldehyde80-95>99 (syn)
Pseudoephedrine N-acetyl pseudoephedrineBenzaldehyde70-85>95 (syn)
(S)-Valinol derivative Propanoylamide enolateIsobutyraldehydeHigh>90

Key Insights:

  • Evans' oxazolidinones are the gold standard for syn-selective aldol reactions, consistently delivering high yields and exceptional diastereoselectivities. The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[1][2][3][4]

  • Chiral auxiliaries derived from readily available amino alcohols like (S)-valinol also demonstrate high levels of stereocontrol in aldol reactions.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these chiral building blocks in asymmetric synthesis.

General Experimental Workflow for Asymmetric Alkylation

The following diagram illustrates a typical workflow for an asymmetric alkylation reaction using a chiral auxiliary.

G General Workflow for Asymmetric Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage start Prochiral Carbonyl Compound step1 Acylation / Imine Formation start->step1 auxiliary Chiral Auxiliary auxiliary->step1 product1 Chiral Auxiliary Adduct step1->product1 step2 Enolate Formation & Alkylation product1->step2 product2 Diastereomerically Enriched Product step2->product2 electrophile Electrophile (R-X) electrophile->step2 step3 Hydrolysis / Reduction product2->step3 final_product Enantiomerically Pure Product step3->final_product recovered_aux Recovered Chiral Auxiliary step3->recovered_aux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

  • Acylation of the Oxazolidinone: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propanoyl chloride (1.1 equiv.). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Enolate Formation and Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by flash chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv.) is added, and the mixture is stirred at room temperature for 4 hours. The desired carboxylic acid is obtained after an acidic work-up.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

  • Amide Formation: To a solution of (+)-pseudoephedrine (1.0 equiv.) in dichloromethane at 0 °C is added triethylamine (1.2 equiv.) followed by the dropwise addition of propanoyl chloride (1.1 equiv.). The reaction is stirred at room temperature for 2 hours.

  • Enolate Formation and Alkylation: The pseudoephedrine amide and anhydrous lithium chloride (6.0 equiv.) are suspended in anhydrous THF at -78 °C. A solution of LDA (2.2 equiv.) is added slowly. The mixture is warmed to 0 °C for 15 minutes and then cooled back to -78 °C. Benzyl bromide (1.5 equiv.) is added, and the reaction is stirred at -78 °C for 4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and worked up as described for the Evans' auxiliary.

  • Auxiliary Cleavage: The alkylated amide is heated at reflux in a mixture of 1,4-dioxane and 1 M sulfuric acid for 12 hours to yield the carboxylic acid.

Protocol 3: Asymmetric Alkylation using a SAMP-Hydrazone

  • Hydrazone Formation: A mixture of propanal (1.0 equiv.) and SAMP (1.1 equiv.) in anhydrous diethyl ether is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude hydrazone.

  • Azaenolate Formation and Alkylation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 equiv.) is added dropwise, and the mixture is stirred for 2 hours. Methyl iodide (1.2 equiv.) is added, and the reaction is allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water and worked up as previously described.

  • Auxiliary Cleavage: The purified alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with dimethyl sulfide to afford the α-alkylated aldehyde.[7]

Mechanism of Stereocontrol

The stereochemical outcome of these reactions is governed by the formation of a rigid, well-defined transition state that minimizes steric interactions.

G Stereochemical Control Models cluster_0 Evans' Oxazolidinone (Zimmerman-Traxler Model) cluster_1 Pseudoephedrine Amide cluster_2 SAMP/RAMP Hydrazone evans_ts Chair-like Boron Enolate Transition State evans_steric R group of auxiliary blocks top face evans_ts->evans_steric Steric Shielding evans_aldehyde Aldehyde approaches from bottom face evans_ts->evans_aldehyde Directed Approach pseudo_ts Chelated Lithium Enolate pseudo_steric Methyl group directs electrophile pseudo_ts->pseudo_steric Steric Hindrance pseudo_chelation Li+ coordinates with carbonyl and hydroxyl pseudo_ts->pseudo_chelation Chelation Control samp_ts Aza-enolate samp_steric Pyrrolidine ring blocks one face samp_ts->samp_steric Steric Shielding samp_chelation Li+ chelation with methoxy group samp_ts->samp_chelation Chelation Control

References

Validating the Purity of 2-Benzylamino-propan-1-ol: A Comparative Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stringent purity of pharmaceutical intermediates is a critical step in the drug manufacturing process. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-benzylamino-propan-1-ol purity, a key chiral intermediate in the synthesis of various pharmaceuticals.[1] Objective performance data, detailed experimental protocols, and visual workflows are presented to aid in the selection of the most suitable validation strategy.

This compound, available in its chiral forms (S)- and (R)-enantiomers, serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Given the potential for enantiomers of a chiral drug to have different pharmacological and toxicological profiles, rigorous analytical validation is essential to guarantee the safety and efficacy of the final drug product.[3] Purity specifications for commercially available this compound typically range from 95% to 98%.[2][4][] This guide focuses on the comparative analysis of common chromatographic and spectroscopic techniques for quantifying both chemical and enantiomeric purity.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for validating the purity of this compound is dependent on several factors, including the specific purity attribute being measured (e.g., presence of impurities, enantiomeric excess), required sensitivity, and available instrumentation.[3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most prevalent methods for such analyses.[3][6]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[3]Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.[7]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct chemical shifts for each enantiomer.[7]
Primary Output Chromatogram with separated peaks for each enantiomer and impurity.Chromatogram with separated peaks for each enantiomer and volatile impurities.NMR spectrum showing distinct signals for each enantiomer.
Information Provided Enantiomeric purity (e.e.), chemical purity (presence of other impurities).[6]Enantiomeric purity (e.e.), analysis of volatile impurities.Enantiomeric purity, structural confirmation.
Advantages High resolution and accuracy, well-established and widely available.[6]High efficiency and resolution, particularly for volatile compounds.[7]Rapid analysis, provides structural information, non-destructive.
Limitations Longer analysis times, higher consumption of organic solvents compared to SFC.[6]Requires analyte to be volatile or amenable to derivatization.Lower sensitivity compared to chromatographic methods, requires a chiral resolving agent.[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for linearity studies.

Chromatographic Conditions:

  • Column: Chiral polysaccharide-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Sample Preparation: If the compound is not sufficiently volatile, derivatization to a more volatile species (e.g., by reaction with trifluoroacetic anhydride) may be necessary.[7] Prepare a dilute solution of the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Column: A chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the same formula as for HPLC.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of a suitable internal standard.

  • Dissolve both in a precise volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a chiral solvating agent, such as a lanthanide-based chiral shift reagent (e.g., Eu(hfc)₃), incrementally to induce separation of the enantiomeric signals.[7]

Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.[6] The enantiomeric ratio is determined from the integrals of the separated signals of the two enantiomers.

Performance Comparison Data

The following table summarizes hypothetical performance data for the validation of this compound purity using the described analytical methods.

ParameterChiral HPLCChiral GCqNMR
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mL~ 0.1 mg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mL~ 0.3 mg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2.0%< 2.5%< 3.0%

Visualizing the Workflow and Decision Process

To further clarify the validation process, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting the appropriate analytical technique.

G cluster_workflow Experimental Workflow for Purity Validation sample Receive this compound Sample prep Sample Preparation (Weighing, Dissolving, Diluting) sample->prep analysis Instrumental Analysis (HPLC, GC, or NMR) prep->analysis data Data Acquisition and Processing analysis->data calc Calculation of Purity and/or Enantiomeric Excess data->calc report Generate Certificate of Analysis calc->report

Caption: A generalized experimental workflow for the purity validation of a pharmaceutical intermediate.

G rect_node rect_node start Start: Purity Validation Required is_volatile Is the analyte volatile or easily derivatized? start->is_volatile need_structure Need structural confirmation? start->need_structure need_ee Is enantiomeric excess (e.e.) determination required? is_volatile->need_ee Yes is_volatile->need_ee No use_gc Use Chiral GC need_ee->use_gc Yes use_hplc Use Chiral HPLC need_ee->use_hplc No use_achiral Use Achiral HPLC/GC need_ee->use_achiral No need_structure->is_volatile No use_qnmr Use qNMR with Chiral Solvating Agent need_structure->use_qnmr Yes

Caption: Decision-making flowchart for selecting an analytical technique for purity validation.

References

Comparative study of different synthetic routes to enantiopure 2-benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 2-benzylamino-propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter plays a crucial role in the biological activity of the final products. This guide provides a comparative analysis of three distinct synthetic routes to obtain this compound in its enantiopure form: reductive amination of (S)-alaninol, biocatalytic asymmetric amination, and a chiral auxiliary-based approach. The performance of each route is evaluated based on yield, enantioselectivity, and operational considerations, supported by experimental data from analogous transformations.

Comparative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to enantiopure (S)-2-benzylamino-propan-1-ol.

ParameterRoute 1: Reductive AminationRoute 2: Biocatalytic SynthesisRoute 3: Chiral Auxiliary Approach
Starting Material (S)-Alaninol, Benzaldehyde1-Hydroxy-2-propanone, Benzylamine(S)-Alanine
Key Reagents Sodium Borohydride (NaBH₄)Transaminase/Amine DehydrogenaseChiral Auxiliary (e.g., Evans), Benzyl Bromide
Typical Yield 85-95%70-90%60-80% (multi-step)
Enantiomeric Excess (e.e.) >98% (retention of chirality)>99%>98% (diastereoselective)
Reaction Conditions Mild (Room Temperature)Mild (Physiological pH, 30-40°C)Varies (often cryogenic temperatures)
Key Advantages High yield, simple procedureExceptional enantioselectivity, greenWell-established, predictable stereocontrol
Key Disadvantages Potential for over-alkylationEnzyme availability and costMultiple steps, use of stoichiometric chiral agent

Synthetic Route Overviews

A logical comparison of the three synthetic pathways is illustrated below, highlighting the starting materials, key transformation steps, and the final product.

G Comparative Synthetic Pathways to (S)-2-Benzylamino-propan-1-ol cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Biocatalytic Synthesis cluster_2 Route 3: Chiral Auxiliary Approach start1 (S)-Alaninol + Benzaldehyde proc1 Imine Formation start1->proc1 proc2 Reduction (NaBH4) proc1->proc2 end1 (S)-2-Benzylamino-propan-1-ol proc2->end1 start2 1-Hydroxy-2-propanone + Benzylamine proc3 Asymmetric Amination (Transaminase) start2->proc3 end2 (S)-2-Benzylamino-propan-1-ol proc3->end2 start3 (S)-Alanine proc4 Auxiliary Attachment start3->proc4 proc5 Reduction to Aldehyde proc4->proc5 proc6 Imine Formation & Benzylation proc5->proc6 proc7 Auxiliary Cleavage proc6->proc7 end3 (S)-2-Benzylamino-propan-1-ol proc7->end3

Caption: Flowchart comparing the three main synthetic routes.

Experimental Protocols

Route 1: Reductive Amination of (S)-Alaninol

This method involves the direct reaction of commercially available and enantiopure (S)-alaninol with benzaldehyde to form an imine, which is subsequently reduced in situ with a mild reducing agent like sodium borohydride. The stereochemical integrity of the chiral center is typically maintained throughout the process.

Diagram of Experimental Workflow:

G Workflow for Reductive Amination cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve (S)-Alaninol in Methanol B Add Benzaldehyde A->B C Stir at Room Temperature B->C D Add Sodium Borohydride portion-wise C->D E Monitor reaction by TLC D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for the reductive amination route.

Detailed Protocol:

  • To a solution of (S)-alaninol (1.0 eq) in methanol (0.5 M) at room temperature is added benzaldehyde (1.1 eq).

  • The reaction mixture is stirred for 1-2 hours to allow for imine formation.

  • Sodium borohydride (1.5 eq) is then added portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • The reaction is stirred for an additional 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford (S)-2-benzylamino-propan-1-ol.

Route 2: Biocatalytic Asymmetric Amination

This modern and green approach utilizes an enzyme, such as a transaminase or an amine dehydrogenase, to catalyze the asymmetric amination of a prochiral ketone. This method is renowned for its exceptional enantioselectivity, often exceeding 99% e.e.

Diagram of Experimental Workflow:

G Workflow for Biocatalytic Amination cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Work-up and Purification A Prepare buffer solution (e.g., phosphate buffer, pH 7.5) B Add 1-hydroxy-2-propanone, benzylamine, and cofactor (e.g., PLP) A->B C Add Transaminase B->C D Incubate at 30-40°C with gentle shaking C->D E Monitor conversion by HPLC or GC D->E F Centrifuge to remove enzyme E->F G Extract supernatant with an organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for the biocatalytic synthesis.

Detailed Protocol:

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, 100 mM, pH 7.5), 1-hydroxy-2-propanone (1.0 eq), benzylamine (as the amine donor, 1.5 eq), and pyridoxal 5'-phosphate (PLP, 1 mol%) are dissolved.

  • A suitable (S)-selective ω-transaminase is added to the reaction mixture.

  • The reaction is incubated at 30-40°C with gentle agitation for 24-48 hours.

  • The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The aqueous solution is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel chromatography.

Route 3: Chiral Auxiliary-Based Synthesis

This classical and reliable method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate derived from (S)-alanine. The auxiliary directs the stereochemical outcome of a subsequent benzylation reaction. The final step involves the cleavage of the auxiliary to yield the desired product.

Diagram of Logical Relationships:

G Logical Flow of Chiral Auxiliary Route A (S)-Alanine B Chiral Auxiliary Attachment (e.g., Evans Oxazolidinone) A->B C N-Acyl Oxazolidinone B->C D Reduction to Aldehyde (e.g., with LiAlH(OtBu)3) C->D E Chiral N-Protected Alaninal D->E F Reductive Amination with Benzylamine E->F G N-Benzylated Adduct F->G H Auxiliary Cleavage (e.g., LiBH4 reduction) G->H I (S)-2-Benzylamino-propan-1-ol H->I

Caption: Logical progression of the chiral auxiliary-based synthesis.

Detailed Protocol:

  • Auxiliary Attachment: (S)-Alanine is coupled with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the corresponding N-acyl oxazolidinone.

  • Reduction to Aldehyde: The N-acyl oxazolidinone is selectively reduced to the corresponding chiral N-protected alaninal using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride.

  • Reductive Amination: The chiral aldehyde is then subjected to reductive amination with benzylamine and a suitable reducing agent (e.g., sodium triacetoxyborohydride) to introduce the benzyl group with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the N-benzylated adduct. For an oxazolidinone auxiliary, this can be achieved by reduction with a reagent like lithium borohydride, which simultaneously reduces the carbonyl group to the primary alcohol, yielding the final product.

  • Purification: The final product is purified by column chromatography to separate it from the cleaved auxiliary (which can often be recovered and reused).

Conclusion

The choice of synthetic route for enantiopure this compound depends on the specific requirements of the synthesis, including scale, cost, desired enantiopurity, and available equipment.

  • Reductive amination of (S)-alaninol offers a straightforward and high-yielding approach, provided the starting material is readily available and enantiomerically pure.

  • Biocatalytic synthesis represents a state-of-the-art, green alternative that provides exceptional enantioselectivity, making it ideal for pharmaceutical applications where high purity is paramount.

  • The chiral auxiliary approach , while more laborious, offers a robust and predictable method for controlling stereochemistry, particularly when the desired enantiomer of the starting material for other routes is not accessible.

Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their needs.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Benzylamino-propan-1-ol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed, causes skin irritation, may lead to an allergic skin reaction, can cause serious eye damage, and may result in respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][]

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1][]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1][] Under no circumstances should this chemical be discharged down the drain or into the environment.[3]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealable container for this compound waste.

  • The container must be made of a material compatible with the chemical. The original container is often the best choice for waste accumulation.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Labeling of Waste Containers:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and its concentration if in a solution.

  • Ensure the date of when the waste was first added to the container is clearly marked.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure the storage area is well-ventilated.

  • Store incompatible chemicals separately to prevent accidental reactions.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste collection requests.

Quantitative Data on Waste Accumulation

While specific disposal parameters for this compound are not publicly available and are subject to local regulations, general guidelines for the accumulation of hazardous waste in a laboratory setting are provided below. It is imperative to consult your local EHS for the precise limits applicable to your facility.

ParameterGuideline LimitSource
Maximum Hazardous Waste Volume per SAA55 gallons[4][5]
Maximum Acutely Toxic Waste (P-list) per SAA1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAA12 months (provided accumulation limits are not exceeded)[4][5]

Experimental Workflow and Waste Generation

This compound is often utilized as a chiral intermediate in the synthesis of pharmaceutical compounds.[1] The following diagram illustrates a typical experimental workflow that would lead to the generation of this compound waste.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Product cluster_waste Waste Streams start Reactants & this compound reaction Chiral Synthesis Reaction start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying aqueous_waste Aqueous Waste (with traces of reactants/product) extraction->aqueous_waste evaporation Solvent Evaporation drying->evaporation organic_waste Organic Waste (solvents, unreacted starting material, byproducts) drying->organic_waste solid_waste Solid Waste (e.g., drying agent, silica gel) drying->solid_waste chromatography Column Chromatography evaporation->chromatography product Isolated Product chromatography->product chromatography->organic_waste chromatography->solid_waste

References

Essential Safety and Operational Guide for Handling 2-Benzylamino-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzylamino-propan-1-ol. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Hazards: this compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Dispensing Tightly fitting safety goggles with side-shields.[1][2]Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat.[3]Work in a well-ventilated area, preferably a chemical fume hood.[4]
Weighing/Transferring Large Quantities Tightly fitting safety goggles with side-shields and a face shield.[1][2]Chemical-resistant gloves, fire/flame resistant and impervious clothing.[1][2]A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced.[1][2]
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.[1][2]Chemical-resistant gloves, disposable coveralls, and chemical-resistant boots.A full-face respirator should be used for large spills or in poorly ventilated areas.[1][2]
Waste Handling & Disposal Tightly fitting safety goggles with side-shields.[1][2]Chemical-resistant gloves.Work in a well-ventilated area.

Experimental Protocols

Handling and Storage:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store locked up.[1][2]

Disposal Plan:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

  • Do not let the chemical enter drains.[1]

  • Waste material must be disposed of in accordance with national and local regulations.[5]

  • Leave chemicals in original containers and do not mix with other waste.[5]

  • Handle uncleaned containers as you would the product itself.[5]

Emergency Procedures

First-Aid Measures:

  • If Swallowed: Get emergency medical help immediately.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of water.[1] If skin irritation or rash occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Get medical help.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]

Spill Response:

  • Avoid dust formation and breathing mist, gas, or vapors.[1]

  • Use personal protective equipment, including chemical-impermeable gloves.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Evacuate personnel to safe areas.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Collect and arrange for disposal in suitable, closed containers.[1]

Workflow and Safety Relationships

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical in Fume Hood Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Spill Spill Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Dispose_Waste Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid

Caption: Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.